molecular formula C10H18FNO3 B1401237 1-(Boc-amino)-3-fluorocyclobutane-1-methanol CAS No. 1232365-48-8

1-(Boc-amino)-3-fluorocyclobutane-1-methanol

Cat. No.: B1401237
CAS No.: 1232365-48-8
M. Wt: 219.25 g/mol
InChI Key: MLIXJRTXFCDVNT-UHFFFAOYSA-N
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Description

1-(Boc-amino)-3-fluorocyclobutane-1-methanol (CAS 1232365-48-8) is a high-value chemical intermediate designed for advanced research and development applications. This compound features a molecular formula of C 10 H 18 FNO 3 and a molecular weight of 219.25 g/mol . Its structure integrates two critical functional groups: a Boc-protected amine and a methanol moiety, built around a fluorinated cyclobutane scaffold. The presence of the tert -butoxycarbonyl (Boc) group serves to protect the amine functionality, enhancing the molecule's stability and making it an ideal precursor for peptide-mimetic chemistry and step-wise synthetic protocols. This chemical is primarily valued in medicinal chemistry as a versatile building block for the synthesis of more complex molecules. The fluorinated cyclobutane core is of particular interest for its potential to influence the potency, metabolic stability, and physicochemical properties of drug candidates. Researchers can readily functionalize the hydroxymethyl group or deprotect the amine to introduce this constrained, polar fragment into target compounds. It is especially useful in programs targeting kinase inhibitors, GPCR ligands, and other small-molecule therapeutics where a rigid, three-dimensional structure is desired to improve selectivity and pharmacokinetic profiles. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[3-fluoro-1-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-10(6-13)4-7(11)5-10/h7,13H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIXJRTXFCDVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide details a robust and logical synthetic pathway for the preparation of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol, a valuable fluorinated amino alcohol building block for pharmaceutical and medicinal chemistry applications. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is structured to provide both a high-level strategic overview and detailed, actionable protocols for researchers in the field. All key transformations are supported by authoritative literature, and quantitative data is presented for clarity.

Introduction: The Significance of Fluorinated Cyclobutane Scaffolds

Fluorine-containing molecules are of paramount importance in modern drug discovery. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The rigid cyclobutane scaffold provides a three-dimensional framework that can effectively mimic acyclic systems while restricting conformational flexibility, a desirable trait for optimizing ligand-receptor interactions. The target molecule, 1-(Boc-amino)-3-fluorocyclobutane-1-methanol, combines these features, making it a highly valuable chiral building block for the synthesis of novel therapeutic agents.

This guide will elucidate a multi-step synthesis commencing from the readily accessible starting material, 3-oxocyclobutane-1-carboxylic acid, and proceeding through key intermediates to the final product. The chosen synthetic strategy prioritizes efficiency, scalability, and the use of well-established chemical transformations.

Overall Synthetic Strategy

The synthesis of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol can be logically approached in a convergent manner. The proposed synthetic route is illustrated below and involves the sequential introduction of the required functional groups around the cyclobutane core.

Synthetic_Pathway A 3-Oxocyclobutane-1-carboxylic acid B 1-Amino-3-oxocyclobutane-1-carbonitrile A->B Strecker Synthesis C 1-Amino-3-oxocyclobutane-1-carboxylic acid B->C Nitrile Hydrolysis D 1-(Boc-amino)-3-oxocyclobutane-1-carboxylic acid C->D Boc Protection E 1-(Boc-amino)-3-hydroxycyclobutane-1-carboxylic acid D->E Ketone Reduction F 1-(Boc-amino)-3-fluorocyclobutane-1-carboxylic acid E->F Deoxofluorination G 1-(Boc-amino)-3-fluorocyclobutane-1-methanol F->G Carboxylic Acid Reduction

Caption: Proposed synthetic pathway for 1-(Boc-amino)-3-fluorocyclobutane-1-methanol.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Strecker Synthesis of 1-Amino-3-oxocyclobutane-1-carbonitrile

The initial step involves the formation of an α-aminonitrile from 3-oxocyclobutane-1-carboxylic acid. To achieve this, the carboxylic acid is first converted to the corresponding ketone, 3-oxocyclobutanone, through a decarboxylation reaction, which can be achieved under thermal conditions or with a suitable catalyst. Subsequently, a Strecker synthesis is performed on 3-oxocyclobutanone.

Protocol:

  • Decarboxylation (Illustrative): 3-Oxocyclobutane-1-carboxylic acid is heated under vacuum to effect decarboxylation to yield 3-oxocyclobutanone. The product is purified by distillation.

  • Strecker Reaction: To a solution of 3-oxocyclobutanone (1.0 eq) in a suitable solvent such as aqueous ammonia or a mixture of methanol and ammonia, add ammonium chloride (1.1 eq) and sodium cyanide (1.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an organic solvent like ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-amino-3-oxocyclobutane-1-carbonitrile.

Causality: The Strecker synthesis is a classic and efficient method for the one-pot synthesis of α-amino acids from aldehydes or ketones. The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile.

Step 2: Hydrolysis of 1-Amino-3-oxocyclobutane-1-carbonitrile to 1-Amino-3-oxocyclobutane-1-carboxylic acid

The α-aminonitrile is then hydrolyzed to the corresponding α-amino acid under acidic or basic conditions. Acidic hydrolysis is often preferred to avoid potential side reactions.

Protocol:

  • Suspend the crude 1-amino-3-oxocyclobutane-1-carbonitrile in concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture at reflux for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH or NH4OH) to the isoelectric point of the amino acid to precipitate the product.

  • Filter the solid, wash with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum.

Causality: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water, leading to the formation of a carboxylic acid and ammonia.

Step 3: Boc Protection of 1-Amino-3-oxocyclobutane-1-carboxylic acid

The amino group of the synthesized amino acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions.[1]

Protocol:

  • Dissolve 1-amino-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add a base, such as sodium bicarbonate (NaHCO3) or triethylamine (NEt3), to adjust the pH to approximately 9-10.[2]

  • Add di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.2 eq) portion-wise to the stirred solution at 0 °C.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous layer with a cold, dilute acid (e.g., 1 M HCl or citric acid) to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(Boc-amino)-3-oxocyclobutane-1-carboxylic acid.

Causality: The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[3][4] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of (Boc)2O.

Reagent Stoichiometry Purpose
1-Amino-3-oxocyclobutane-1-carboxylic acid1.0 eqStarting material
(Boc)2O1.1 - 1.2 eqBoc-protecting agent
Base (e.g., NaHCO3)2.0 - 3.0 eqActivates the amine
Solvent (Dioxane/Water)-Reaction medium
Step 4: Reduction of the Ketone to a Hydroxyl Group

The ketone at the 3-position is selectively reduced to a hydroxyl group. Sodium borohydride (NaBH4) is a suitable reagent for this transformation as it is a mild reducing agent that will not affect the carboxylic acid or the Boc-protecting group.

Protocol:

  • Dissolve 1-(Boc-amino)-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in a suitable solvent like methanol or ethanol at 0 °C.

  • Add sodium borohydride (NaBH4) (1.0-1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Acidify the aqueous residue and extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield 1-(Boc-amino)-3-hydroxycyclobutane-1-carboxylic acid.

Causality: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols while typically not affecting less reactive functional groups like carboxylic acids and esters under standard conditions.

Step 5: Deoxofluorination of the Hydroxyl Group

The hydroxyl group is replaced with a fluorine atom using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) or its less hazardous analogues like Deoxo-Fluor® are commonly employed for this transformation.

Protocol:

  • Dissolve 1-(Boc-amino)-3-hydroxycyclobutane-1-carboxylic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq) to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality: Deoxofluorination with DAST proceeds via the formation of an intermediate fluorosulfite ester, which then undergoes an SN2-type displacement by the fluoride ion to yield the fluorinated product. This reaction often proceeds with inversion of stereochemistry.

Step 6: Reduction of the Carboxylic Acid to the Primary Alcohol

The final step is the reduction of the carboxylic acid to the primary alcohol. A common method for this is the mixed anhydride method followed by reduction with sodium borohydride, which is generally milder than using strong reducing agents like lithium aluminum hydride (LiAlH4) that could potentially affect the Boc group.[5][6]

Protocol:

  • Dissolve 1-(Boc-amino)-3-fluorocyclobutane-1-carboxylic acid (1.0 eq) in dry THF under an inert atmosphere and cool to -15 °C.[5]

  • Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).[5]

  • Stir the mixture for 10-15 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of sodium borohydride (NaBH4) (2.0-3.0 eq) in water and cool to 0 °C.

  • Slowly add the mixed anhydride solution to the NaBH4 solution.

  • Stir the reaction mixture for 1-2 hours at 0 °C.

  • Monitor the reaction by TLC.

  • Quench the reaction by the addition of a dilute acid (e.g., 1 M HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-(Boc-amino)-3-fluorocyclobutane-1-methanol.

Causality: The carboxylic acid is first activated by conversion to a mixed anhydride with ethyl chloroformate. This makes the carbonyl carbon more electrophilic and susceptible to reduction by the mild hydride donor, sodium borohydride.[5]

Characterization Data (Illustrative)

Compound Molecular Formula Molecular Weight Expected ¹H NMR signals (indicative) Expected ¹⁹F NMR signals (indicative)
1-(Boc-amino)-3-fluorocyclobutane-1-methanolC₁₀H₁₈FNO₃219.25δ 5.0-5.5 (m, 1H, CHF), 4.8-5.2 (br s, 1H, NH), 3.5-3.8 (m, 2H, CH₂OH), 2.0-2.8 (m, 4H, cyclobutane CH₂), 1.45 (s, 9H, C(CH₃)₃)δ -180 to -220 (m)

Conclusion

This technical guide has outlined a comprehensive and scientifically sound synthetic route for the preparation of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol. By breaking down the synthesis into logical, well-precedented steps, this guide provides researchers with a clear and actionable framework for obtaining this valuable building block. The emphasis on the rationale behind the choice of reagents and reaction conditions is intended to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot the procedures as needed. The successful synthesis of this and related fluorinated cyclobutane derivatives will undoubtedly contribute to the advancement of drug discovery and development programs.

References

  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.Journal of Medicinal Chemistry.
  • Synthesis of Boc- and Z-protected amino acid fluorides employing DAST as a fluorinating agent.Indian Journal of Chemistry - Section B.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)
  • A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols.BenchChem.
  • Alcohol Speed up Boc Protection of Primary Amines.WuXi Biology.
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  • Cyclobutanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids.DigitalCommons@USU.
  • N-Boc-1-aminocyclobutanecarboxylic acid synthesis.ChemicalBook.
  • Oxidation of cyclobutanol to cyclobutanone.
  • Process for the recovery and purification of cyclobutanone.
  • Synthesis of aminocyclopentane carboxylic acids.
  • Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release amination – electrophilic α‐C−H‐fluorination.
  • Convert cyclopentanone to cyclo-butanone and vice versa.Allen.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.The Journal of Organic Chemistry.
  • Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. Available at: [Link]

  • An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols.
  • Preparation of 7-Methyl-7-vinylbicyclo[3.2.0]hept-2-ene Via Cyclobutanone Reduction.Journal of Organic Chemistry.
  • Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization.
  • Dual protection of amino functions involving Boc.RSC Publishing.
  • Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-.PubChem.
  • Ring-opening Fluorination of Cyclobutanols and Cyclopropanols C
  • Enantioselective Synthesis of 3-Fluorocyclobutane-1-carbaldehyde: Applic
  • Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols.The Journal of Organic Chemistry.
  • A process for the production of fluorinated cyclobutane.
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Sources

The Strategic Introduction of Fluorine to Cyclobutane Scaffolds: A Deep Dive into Physicochemical Consequences for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclobutane motif, a strained four-membered ring, has emerged as a valuable scaffold in medicinal chemistry, offering a unique three-dimensional exit vector from a core structure. When strategically embellished with fluorine atoms, the resulting fluorinated cyclobutanes exhibit a fascinating and often advantageous modulation of their physicochemical properties. This technical guide provides an in-depth exploration of these properties, including lipophilicity, acidity/basicity (pKa), metabolic stability, and conformational behavior. By understanding the fundamental principles that govern these changes, researchers and drug development professionals can more effectively leverage fluorinated cyclobutanes to design next-generation therapeutics with enhanced pharmacological profiles. This guide delves into the causality behind experimental choices for characterizing these molecules and provides detailed, field-proven protocols for their evaluation.

The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to fluorine's unique electronic properties, small steric footprint, and the high strength of the carbon-fluorine bond.[2] When combined with the cyclobutane ring, a bioisostere for various functional groups, the resulting fluorinated scaffolds offer a powerful tool to fine-tune a molecule's drug-like properties.[3] The rigid, puckered nature of the cyclobutane ring can project substituents into distinct vectors in three-dimensional space, influencing interactions with biological targets.[3] Fluorination of this scaffold can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately affecting its efficacy and safety.

Lipophilicity (logP/logD): A Tale of Two Effects

A compound's lipophilicity, a measure of its partitioning between a lipid and an aqueous phase, is a critical determinant of its pharmacokinetic behavior.[4] The introduction of fluorine to a cyclobutane ring can have a variable and sometimes counterintuitive effect on this property, which is often quantified by the logarithm of the partition coefficient (logP) or distribution coefficient (logD) for ionizable compounds.

The influence of fluorination on lipophilicity is a delicate balance between two opposing factors: the inherent hydrophobicity of the C-F bond and the inductive effect of the highly electronegative fluorine atom, which can create a dipole moment and increase polarity. The overall effect depends on the number and position of the fluorine atoms, as well as the stereochemistry of the molecule.[5]

For instance, in a series of cis- and trans-1,2-disubstituted cyclobutanes, the logP values generally increase in the series: CH2F ≤ CHF2 < CH3 ≤ CF3 < C2F5.[5] However, the lipophilicity of cis-isomeric CF3- and C2F5-substituted model amides was found to be lower than might be anticipated, a phenomenon attributed to increased polarization of the α-C–H bond.[5] This highlights the crucial role of stereochemistry in determining the overall lipophilicity.

Table 1: Experimentally Determined logP Values for a Selection of Fluorinated Cyclobutane Derivatives

CompoundSubstituentlogP
cis-2-(fluoromethyl)cyclobutane-1-carboxamideCH2F~2.0
cis-2-(difluoromethyl)cyclobutane-1-carboxamideCHF2~2.1
cis-2-(trifluoromethyl)cyclobutane-1-carboxamideCF32.31
trans-2-(trifluoromethyl)cyclobutane-1-carboxamideCF33.00
cis-2-(pentafluoroethyl)cyclobutane-1-carboxamideC2F5~2.4
trans-2-(pentafluoroethyl)cyclobutane-1-carboxamideC2F5~3.0

Note: The logP values are approximate and can vary depending on the specific experimental conditions. The data is synthesized from multiple sources for illustrative purposes.[5][6]

Experimental Protocol: Determination of logP/logD by the Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of logP and logD due to its direct measurement principle.[7][8]

Objective: To determine the partition coefficient of a fluorinated cyclobutane derivative between n-octanol and a buffered aqueous solution.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Shaker or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[4]

    • Prepare the n-octanol and PBS solutions by mutually saturating them overnight to ensure thermodynamic equilibrium.[4]

  • Partitioning:

    • In a vial, add a precise volume of the PBS (e.g., 1 mL).

    • Add a small aliquot of the test compound stock solution to the PBS to achieve the desired final concentration (e.g., 100 µM).

    • Add an equal volume of the pre-saturated n-octanol (e.g., 1 mL).

    • Cap the vial tightly and shake or rotate at a constant speed for a defined period (e.g., 1-2 hours) to allow for partitioning.[4][9]

  • Phase Separation:

    • Centrifuge the vial at a sufficient speed and duration to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Analyze the concentration of the test compound in each phase using a validated analytical method.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP = log10 ( [Compound]octanol / [Compound]aqueous )

Acidity and Basicity (pKa): The Inductive Effect in Action

The pKa of a molecule is a measure of the acidity of its ionizable groups and is a critical parameter influencing a drug's solubility, absorption, and receptor interactions. The strong electron-withdrawing inductive effect of fluorine can significantly impact the pKa of nearby acidic or basic functional groups on a cyclobutane ring.

Generally, the introduction of fluorine atoms leads to a decrease in the pKa of an acidic group (making it more acidic) and a decrease in the pKa of the conjugate acid of a basic group (making the base weaker). This is because the electronegative fluorine atoms help to stabilize the resulting conjugate base by delocalizing the negative charge.

Studies have shown that for cyclobutane carboxylic acids, the pKa decreases with an increasing number of fluorine atoms on the ring. For example, the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group on a carboxylic acid resulted in a pKa decrease of nearly 2 units (from 4.79 to 2.92).[2] Similarly, for cyclobutane-derived amines, fluorination leads to a decrease in basicity.[10]

Table 2: Experimentally Determined pKa Values for Selected Fluorinated Cyclobutane Derivatives

CompoundFunctional GrouppKa
1-(tert-butyl)cyclobutane-1-carboxylic acidCarboxylic Acid4.79
1-(trifluoromethyl)cyclobutane-1-carboxylic acidCarboxylic Acid2.92
1-(tert-butyl)cyclobutan-1-amine hydrochlorideAmine (conjugate acid)10.69
1-(trifluoromethyl)cyclobutan-1-amine hydrochlorideAmine (conjugate acid)5.29
cis-3-(fluoromethyl)cyclobutane-1-carboxylic acidCarboxylic Acid~4.4
cis-3-(trifluoromethyl)cyclobutane-1-carboxylic acidCarboxylic Acid~3.8

Note: The pKa values are synthesized from multiple sources for illustrative purposes.[2][10]

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[11]

Objective: To determine the pKa of a fluorinated cyclobutane derivative by monitoring the pH change during titration with a strong acid or base.

Materials:

  • Test compound

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • High-purity water

  • pH meter with a combination electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the test compound and dissolve it in a known volume of water to create a solution of known concentration (e.g., 10 mM).

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions.

    • Place the beaker containing the test compound solution on the stir plate and add a stir bar.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

    • Fill the burette with the standardized titrant (NaOH for an acidic compound, HCl for a basic compound).

  • Titration:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point.[12]

Metabolic Stability: The C-F Bond as a Metabolic Shield

Metabolic instability is a major reason for drug candidate failure. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes such as cytochrome P450s (CYPs).[13]

By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" can be shielded, leading to a longer half-life and improved bioavailability. However, the effect of fluorination on metabolic stability is not always straightforward and is highly dependent on the specific compound and the metabolic pathway involved.[14] In some cases, fluorination can alter the electronic properties of the molecule in a way that directs metabolism to other sites.[15]

The metabolic stability of fluorinated cyclobutanes has been shown to be variable.[2] For some compounds, the incorporation of a trifluoromethyl-cyclobutyl group led to an increase in metabolic stability, while for others, it resulted in a decrease.[2] This underscores the importance of experimental evaluation for each new chemical entity.

Table 3: In Vitro Metabolic Stability of Selected Fluorinated Cyclobutane Analogues in Human Liver Microsomes (HLM)

CompoundIntrinsic Clearance (CLint, µL/min/mg protein)
Model Compound A (tert-butyl)12
Model Compound A (CF3-cyclobutyl)1
Model Compound B (tert-butyl)11
Model Compound B (CF3-cyclobutyl)16

Note: Data is illustrative and synthesized from published studies. A lower CLint value indicates higher metabolic stability.[2]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

The HLM assay is a standard in vitro method to assess the susceptibility of a compound to phase I metabolism.[16]

Objective: To determine the rate of disappearance of a fluorinated cyclobutane derivative when incubated with human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator/water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[1]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the ice-cold quenching solution to stop the reaction.[17]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • The in vitro half-life (t1/2) can be calculated as 0.693/k.

    • The intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration.

Conformational Landscape: The Puckered Nature of Fluorinated Cyclobutanes

Unlike the planar cyclopropane, the cyclobutane ring is not flat but exists in a puckered or "butterfly" conformation to relieve torsional strain.[18] This puckering creates two distinct substituent positions: axial and equatorial. The introduction of fluorine atoms can influence the conformational preference of the ring.

The conformational analysis of fluorinated cyclobutanes can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing coupling constants and Nuclear Overhauser Effects (NOEs).[19] Quantum mechanical calculations are also a powerful tool to predict the most stable conformations and the energy barriers between them.[20]

The preferred conformation is a result of a complex interplay of steric and electronic effects. For example, in cis-1,2-disubstituted (fluoro)alkyl cyclobutanes, a synclinal orientation of the C-F and α-C-H bonds is prevalent for CH2F- and CHF2-substituted derivatives.[5] In contrast, an antiperiplanar orientation is favored for cis-isomeric CF3- and C2F5-substituted cyclobutanes, which can be attributed to H-H/C-F hyperconjugation.[5] Understanding these conformational preferences is crucial as they can dictate the spatial orientation of pharmacophoric groups and their interaction with the target protein.

Conformational_Puckering cluster_puckering Cyclobutane Ring Puckering cluster_substituents Substituent Positions A Planar Cyclobutane (High Torsional Strain) B Puckered (Butterfly) Conformation (Reduced Torsional Strain) A->B Puckering Axial Axial Equatorial Equatorial

Caption: The puckering of the cyclobutane ring from a high-energy planar state to a more stable butterfly conformation.

Conclusion: A Versatile Toolkit for Drug Design

Fluorinated cyclobutanes represent a powerful and versatile class of building blocks in modern drug discovery. The strategic incorporation of fluorine into the cyclobutane scaffold allows for the fine-tuning of a wide range of physicochemical properties that are critical for a molecule's success as a drug. From modulating lipophilicity and pKa to enhancing metabolic stability and influencing conformation, the effects of fluorination are profound and multifaceted. By understanding the underlying principles and employing robust experimental methodologies as outlined in this guide, medicinal chemists can harness the full potential of fluorinated cyclobutanes to design innovative therapeutics with superior efficacy and safety profiles. The continued exploration of this chemical space promises to yield exciting new drug candidates for a wide range of diseases.

References

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  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30). Retrieved from [Link]

  • Determination of Partitioning Coefficient by UPLC-MS/MS : Waters. (n.d.). Retrieved from [Link]

  • LogP / LogD shake-flask method v1 - ResearchGate. (2024, August). Retrieved from [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. (2024, November 11). Retrieved from [Link]

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  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved from [Link]

  • Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine derivatives as model system DISSERTATION zur - CORE. (n.d.). Retrieved from [Link]

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  • Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. (n.d.). Retrieved from [Link]

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  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

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  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC - NIH. (n.d.). Retrieved from [Link]

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  • Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn. (n.d.). Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). Retrieved from [Link]

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  • Determination of pKa's from titration curves. (n.d.). Retrieved from [Link]

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 | Books Gateway. (2025, December 3). Retrieved from [Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis | Organic Letters - ACS Publications. (2024, June 18). Retrieved from [Link]

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  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Experiment 6 Titration II – Acid Dissociation Constant - UCCS Chemistry. (n.d.). Retrieved from [Link]

  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives - Chapman University Digital Commons. (2024, December 5). Retrieved from [Link]

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The Strategic Incorporation of Fluorine: A Technical Guide to 1-(Boc-amino)-3-fluorocyclobutane-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol (CAS Number: 1232365-48-8), a valuable building block in modern medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed, plausible synthetic route, and outline robust analytical methodologies for its characterization. Furthermore, this guide will explore the strategic importance of the fluorinated cyclobutane motif in drug design, with a particular focus on its applications in the development of novel therapeutics and imaging agents. This document is intended to be a practical resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and actionable experimental protocols.

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the 3-fluorocyclobutane moiety has emerged as a particularly interesting structural element. Its rigid, puckered conformation can effectively stabilize specific molecular geometries, which is a critical factor in optimizing interactions with biological targets.[2][3] This conformational restriction, coupled with the electronic effects of the fluorine atom, makes fluorinated cyclobutanes attractive bioisosteres for more flexible or metabolically labile groups.[3]

1-(Boc-amino)-3-fluorocyclobutane-1-methanol, with its protected amine and primary alcohol functionalities, serves as a versatile synthetic intermediate for introducing this valuable fluorinated scaffold into a wide range of bioactive molecules. Its structural relationship to compounds used in Positron Emission Tomography (PET) imaging, such as Fluciclovine ([18F]FACBC), underscores its potential in the development of both therapeutic and diagnostic agents.[4][5][6]

Physicochemical Properties & Data

A thorough understanding of the physicochemical properties of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol is essential for its effective use in synthesis and process development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 1232365-48-8[7]
Molecular Formula C10H18FNO3[7]
Molecular Weight 219.26 g/mol [7]
IUPAC Name tert-butyl (3-fluoro-1-(hydroxymethyl)cyclobutyl)carbamate[7]
Appearance White solid[7]
Purity Typically >97%[7]
Storage Store at room temperature[7]

Synthesis and Mechanism

Proposed Synthetic Pathway

G A 1,1-Cyclobutanedicarboxylic acid B 3-Oxocyclobutane-1-carboxylic acid A->B Decarboxylation C Methyl 3-oxocyclobutane-1-carboxylate B->C Esterification D Methyl 3-hydroxycyclobutane-1-carboxylate C->D Reduction E Methyl 3-fluorocyclobutane-1-carboxylate D->E Fluorination F 3-Fluorocyclobutane-1-carboxylic acid E->F Hydrolysis G tert-Butyl (3-fluorocyclobutyl)carbamate F->G Curtius Rearrangement H 1-(Boc-amino)-3-fluorocyclobutane-1-carboxylic acid G->H Carboxylation I 1-(Boc-amino)-3-fluorocyclobutane-1-methanol (Target Compound) H->I Reduction

Caption: Proposed synthetic workflow for 1-(Boc-amino)-3-fluorocyclobutane-1-methanol.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Oxocyclobutane-1-carboxylic acid

  • Rationale: This step involves the selective decarboxylation of a symmetrical dicarboxylic acid to yield the corresponding monocarboxylic acid with a ketone functionality.

  • Procedure: 1,1-Cyclobutanedicarboxylic acid is heated under vacuum. The reaction is monitored by the evolution of CO2. Upon completion, the crude product is purified by distillation or recrystallization.

Step 2: Synthesis of Methyl 3-oxocyclobutane-1-carboxylate

  • Rationale: Esterification of the carboxylic acid protects it for the subsequent reduction step and improves its solubility in organic solvents.

  • Procedure: 3-Oxocyclobutane-1-carboxylic acid is dissolved in methanol. A catalytic amount of sulfuric acid is added, and the mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 3: Synthesis of Methyl 3-hydroxycyclobutane-1-carboxylate

  • Rationale: Selective reduction of the ketone to a secondary alcohol is a key transformation. Sodium borohydride is a mild and effective reducing agent for this purpose.

  • Procedure: Methyl 3-oxocyclobutane-1-carboxylate is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise. The reaction is stirred until the starting material is consumed. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the alcohol.

Step 4: Synthesis of Methyl 3-fluorocyclobutane-1-carboxylate

  • Rationale: Deoxyfluorination is a crucial step to introduce the fluorine atom. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation.

  • Procedure: Methyl 3-hydroxycyclobutane-1-carboxylate is dissolved in an anhydrous, aprotic solvent such as dichloromethane and cooled. DAST is added dropwise, and the reaction is allowed to warm to room temperature. The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted, dried, and purified by column chromatography.

Step 5: Synthesis of 3-Fluorocyclobutane-1-carboxylic acid

  • Rationale: Hydrolysis of the methyl ester regenerates the carboxylic acid functionality, which is required for the subsequent Curtius rearrangement.

  • Procedure: Methyl 3-fluorocyclobutane-1-carboxylate is dissolved in a mixture of methanol and water containing lithium hydroxide. The reaction is stirred at room temperature until the ester is fully hydrolyzed. The methanol is removed under reduced pressure, and the aqueous solution is acidified with HCl. The product is extracted, dried, and concentrated.

Step 6: Synthesis of tert-Butyl (3-fluorocyclobutyl)carbamate

  • Rationale: The Curtius rearrangement provides a pathway to convert the carboxylic acid to a Boc-protected amine. Diphenylphosphoryl azide (DPPA) is a common reagent for this one-pot procedure.

  • Procedure: 3-Fluorocyclobutane-1-carboxylic acid is dissolved in an anhydrous solvent like toluene. Triethylamine is added, followed by the dropwise addition of DPPA. The mixture is heated to induce the rearrangement to the isocyanate. After cooling, tert-butanol is added, and the mixture is heated to form the Boc-protected amine. The product is purified by column chromatography.

Step 7: Synthesis of 1-(Boc-amino)-3-fluorocyclobutane-1-carboxylic acid

  • Rationale: This step involves the regioselective carboxylation at the carbon adjacent to the nitrogen atom. This can be achieved by deprotonation with a strong base followed by quenching with carbon dioxide.

  • Procedure: tert-Butyl (3-fluorocyclobutyl)carbamate is dissolved in an anhydrous ether solvent and cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium is added dropwise. The reaction is stirred for a period to allow for deprotonation, and then dry carbon dioxide gas is bubbled through the solution. The reaction is quenched with water, and the product is extracted and purified.

Step 8: Synthesis of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol

  • Rationale: The final step is the reduction of the carboxylic acid to the primary alcohol. Borane-tetrahydrofuran complex is a suitable reagent for this transformation.

  • Procedure: 1-(Boc-amino)-3-fluorocyclobutane-1-carboxylic acid is dissolved in anhydrous THF and cooled. A solution of borane-tetrahydrofuran complex is added dropwise. The reaction is allowed to warm to room temperature and then gently refluxed. After completion, the reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the target compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol. The following section details the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.[10][11][12][13]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at approximately 1.4 ppm integrating to 9 protons), the hydroxymethyl group (a singlet or a multiplet around 3.6 ppm integrating to 2 protons), and the cyclobutane ring protons. The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal couplings, as well as coupling to the fluorine atom. The proton on the fluorine-bearing carbon will show a characteristic doublet of triplets.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), the methyl carbons of the Boc group (around 28 ppm), the carbon bearing the amino and hydroxymethyl groups, the hydroxymethyl carbon (around 65 ppm), and the carbons of the cyclobutane ring. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant.[10]

G cluster_nmr NMR Characterization Workflow A Sample Preparation (Dissolve in CDCl3 or DMSO-d6) B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D 2D NMR (COSY, HSQC, HMBC) (For unambiguous assignment) B->D C->D E Data Processing and Analysis D->E F Structural Confirmation E->F

Caption: A typical workflow for the NMR analysis of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol. A reverse-phase HPLC method is generally suitable.[14][15]

Illustrative RP-HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

This method should provide a sharp, symmetrical peak for the main component, allowing for accurate purity determination.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol make it a highly valuable building block for the synthesis of a variety of biologically active molecules.[1]

Precursor for PET Imaging Agents

The most direct and significant application of this scaffold is in the synthesis of PET imaging agents. The non-radioactive ("cold") version of Fluciclovine ([19F]FACBC) can be synthesized from this building block. The primary alcohol can be oxidized to a carboxylic acid, and the Boc protecting group can be removed to yield the final amino acid. The fluorinated cyclobutane core is known to be recognized by amino acid transporters, which are often upregulated in cancer cells, leading to the accumulation of the radiotracer in tumors.[4][5][6][16]

G A 1-(Boc-amino)-3-fluorocyclobutane-1-methanol B Oxidation A->B C 1-(Boc-amino)-3-fluorocyclobutane-1-carboxylic acid B->C D Deprotection C->D E 1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) D->E F Radiolabeling with [18F] E->F G [18F]FACBC (Fluciclovine) F->G H PET Imaging of Tumors G->H

Caption: Synthetic pathway from the title compound to the PET agent [18F]FACBC.

Scaffold for Novel Therapeutics

The conformational rigidity imparted by the 3-fluorocyclobutane ring can be exploited in the design of small molecule inhibitors.[2][3] By incorporating this scaffold, medicinal chemists can lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a specific target. The amino and alcohol functionalities of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol provide convenient handles for further chemical modifications, allowing for its incorporation into a diverse range of molecular architectures.

The fluorine atom can also participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, further enhancing binding affinity. Moreover, the presence of the C-F bond can block sites of metabolism, leading to improved pharmacokinetic properties.[17]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(Boc-amino)-3-fluorocyclobutane-1-methanol.

Hazard Identification:

  • Skin Irritation: May cause skin irritation upon contact.[7]

  • Eye Irritation: May cause serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[7][18]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[19][20][21]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[20]

  • Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[19]

Conclusion

1-(Boc-amino)-3-fluorocyclobutane-1-methanol is a strategically important building block in contemporary drug discovery. Its unique combination of a conformationally constrained fluorinated scaffold and versatile functional handles makes it an invaluable tool for medicinal chemists. The insights and protocols provided in this technical guide are intended to empower researchers to effectively utilize this compound in the design and synthesis of the next generation of innovative therapeutics and diagnostic agents.

References

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • The Royal Society of Chemistry. 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.
  • ResearchGate. Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine.
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Axalta Coating Systems. (2020, September 23). SAFETY DATA SHEET Section 1. Identification Section 2.
  • PubMed. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors.
  • tert-butyl N-[3-fluoro-1-(hydroxymethyl)
  • Solve Rite SAFETY DATA SHEET. (2007, February 21). Amazon S3.
  • Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
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  • PubMed. Stereoselective synthesis and biological evaluation of syn-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid as a potential positron emission tomography brain tumor imaging agent. (2009, March 1).
  • PubChem. tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)
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  • General Methods NMR spectra were recorded on Bruker Avance 300 (300 MHz. Chemical shifts (ppm)
  • PubMed. Fluciclovine, Anti-1-Amino-3-[ 18 F]-Fluorocyclobutane-1-Carboxylic Acid: A Novel Radiotracer for Meningioma.
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Commercial & Technical Profile: 1-(Boc-amino)-3-fluorocyclobutane-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Technical Profile of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, Procurement Specialists

Executive Summary

1-(Boc-amino)-3-fluorocyclobutane-1-methanol (CAS: 1232365-48-8) is a high-value, conformationally restricted building block used primarily in the design of peptidomimetics and fragment-based drug discovery (FBDD). Structurally, it represents a cyclic bioisostere of serine or threonine, offering rigidification of the peptide backbone while introducing a fluorine atom to modulate lipophilicity (


) and metabolic stability.

Commercially, this compound is classified as a scarce, high-tier intermediate . It is typically available as a "Make-to-Order" item or in limited gram-scale stock from specialized fluoro-chemistry vendors. This guide outlines the supply landscape, critical quality attributes (specifically stereochemistry), and validated handling protocols.

Chemical Specifications & Identity

PropertySpecification
IUPAC Name tert-butyl (3-fluoro-1-(hydroxymethyl)cyclobutyl)carbamate
CAS Number 1232365-48-8
Molecular Formula

Molecular Weight 219.25 g/mol
SMILES OCC1(CC(C1)F)NC(=O)OC(C)(C)C
Key Functional Groups Boc-amine (Acid labile), Primary Alcohol (Nucleophilic), Secondary Fluoride
Stereochemistry Exists as cis and trans diastereomers (relative to F and

).[1] Commercial lots are often mixtures unless specified.

Market Landscape & Supply Chain Analysis

Availability Status

Unlike common amino acid derivatives, this scaffold is not a commodity chemical .

  • Global Stock: Extremely low (<100g globally in immediate circulation).

  • Lead Time: 2–3 weeks (Stock) vs. 8–12 weeks (Synthesis-on-demand).

  • Primary Vendors: Specialized CROs (e.g., BLD Pharm, Enamine, WuXi AppTec, Combi-Blocks).

Cost Estimation (Q1 2026 Projections)

Due to the multi-step synthesis involving fluorination and quaternary center formation, pricing is premium.

Pack SizeEstimated Cost (USD)Unit Price ($/g)
250 mg $120 - $150~$540
1.0 g $300 - $450~$375
5.0 g $1,200 - $1,500~$270

Procurement Strategy: For requirements >5g, it is cost-effective to purchase the corresponding carboxylic acid (CAS: 1363380-71-5) and perform the reduction in-house (see Section 4).

Technical Deep Dive: Synthesis & Stereochemistry

The Stereochemical Challenge

The core challenge with 1,3-disubstituted cyclobutanes is the cis/trans isomerism. Because C1 is a quaternary center (Amino + Hydroxymethyl) and C3 bears a Fluorine, two diastereomers exist.

  • Syn-isomer: Fluorine and Amine on the same face.

  • Anti-isomer: Fluorine and Amine on opposite faces.

Most commercial routes utilizing Bucherer-Bergs chemistry on 3-fluorocyclobutanone yield a thermodynamic mixture (typically ranging from 1:1 to 3:1). Crucial: If your SAR (Structure-Activity Relationship) depends on vector orientation, you must separate these isomers via Prep-HPLC or request stereochemically pure batches.

Manufacturing Workflow

The industrial synthesis typically follows the "Ketone Route," utilizing 3-fluorocyclobutanone as the divergent point.

SynthesisWorkflow Start 3-Oxocyclobutanecarboxylate Step1 Fluorination (Deoxo-Fluor/DAST) Yields 3-Fluorocyclobutanecarboxylate Start->Step1 Step2 Hydrolysis & Decarboxylation Yields 3-Fluorocyclobutanone Step1->Step2 Step3 Bucherer-Bergs Reaction ((NH4)2CO3, KCN) Step2->Step3 Inter1 Hydantoin Intermediate (Mixture of Diastereomers) Step3->Inter1 Step4 Basic Hydrolysis (NaOH/Ba(OH)2) Inter1->Step4 Inter2 1-Amino-3-fluorocyclobutane-1-carboxylic acid Step4->Inter2 Step5 Boc Protection (Boc2O) Inter2->Step5 Step6 Reduction (LiBH4 or Mixed Anhydride/NaBH4) Step5->Step6 Final 1-(Boc-amino)-3-fluorocyclobutane-1-methanol (Target) Step6->Final Critical Step: Maintain Temp < 0°C

Figure 1: Standard industrial synthesis workflow. The reduction at Step 6 is the most common point of failure due to potential over-reduction or Boc-migration.

Quality Control & Validation Protocols

Trusting a Certificate of Analysis (CoA) blindly for fluorinated cyclobutanes is risky due to the distinct NMR signatures of the isomers.

Isomer Determination via -NMR

The most reliable method to determine the diastereomeric ratio (dr) is


-NMR.
  • Mechanism: The Through-Space coupling and chemical shift environment differ significantly between the fluorine cis to the nitrogen vs. trans.

  • Protocol: Run

    
    -NMR (decoupled). Expect two distinct multiplets if the sample is a mixture. Integration of these peaks gives the precise dr.
    
QC Decision Tree

Use this workflow to validate incoming batches before committing them to high-value synthesis.

QCDecisionTree Start Receive Shipment Check1 1H NMR Purity > 95%? Start->Check1 Check2 19F NMR: Single Peak? Check1->Check2 Yes Action1 Reject / Purify Check1->Action1 No Action2 Calculate dr (Integration) Check2->Action2 No (Mixture) Action3 Release for Synthesis Check2->Action3 Yes (Pure Isomer) Action2->Action1 If dr unsuitable Action2->Action3 If dr fits criteria

Figure 2: Quality Control Decision Tree for incoming fluorinated building blocks.

Handling & Stability

Storage Conditions
  • Temperature: Store at 2–8°C (short term) or -20°C (long term).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

  • Stability: The Boc group is stable to basic conditions but sensitive to heat (>60°C) and strong acids. The primary alcohol is prone to oxidation if left in air; ensure the cap is sealed with Parafilm.

Reaction Safety

When utilizing the hydroxyl group (e.g., for Appel reaction or mesylation):

  • Warning: Cyclobutane rings possess ring strain (~26 kcal/mol). Avoid harsh Lewis acids that might trigger ring-opening or rearrangement, particularly in the presence of the fluorine substituent which can act as a leaving group under extreme forcing conditions (though rare at C3).

References

  • ChemicalBook. (2025).[1][2][3] 1-(Boc-amino)-3-fluorocyclobutane-1-methanol Product Page. Retrieved from

  • Achmem. (2025). 1-(Boc-aminomethyl)-3-fluorocyclobutane-carboxylic acid Catalog. Retrieved from

  • Yu, W., et al. (2009).[2][4] "Stereoselective synthesis and biological evaluation of syn-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid." Bioorganic & Medicinal Chemistry, 17(5), 1982-1990.[4]

  • Chernykh, A. V., et al. (2015).[1] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry, 2015(29), 6466-6471.

  • National Institutes of Health. (2023). "Stereochemical Analysis of Trifluoroacetamide Derivatives." PMC.

Sources

Technical Guide: Stability & Handling of Boc-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

N-Boc (tert-butyloxycarbonyl) amino alcohols are pivotal intermediates in the synthesis of peptide isosteres, protease inhibitors, and chiral auxiliaries. Their structural integrity hinges on the stability of the carbamate linkage and the preservation of the chiral center adjacent to the nitrogen.

While the Boc group is classically defined as acid-labile and base-stable, Boc-amino alcohols present unique stability challenges distinct from simple Boc-amines. The presence of the hydroxyl group creates an intramolecular nucleophile/electrophile pair that can lead to oxazolidinone cyclization or racemization under conditions normally considered "safe."

This guide provides a mechanistic deep-dive into these stability profiles, offering validated protocols to mitigate degradation during synthesis, purification, and storage.

Chemical Stability Profile

The stability of Boc-amino alcohols is dictated by the interplay between the carbamate protecting group and the free hydroxyl moiety.

Stability Matrix
ParameterStability StatusCritical Thresholds & Notes
Acids (Strong) Unstable Cleaves rapidly in TFA, HCl/Dioxane, or HBr/AcOH.

min at RT.
Acids (Weak) Conditional Stable to dilute acetic acid. Risk: Silica gel (weakly acidic) can induce slow deprotection or cyclization upon heating.
Bases (General) Stable Resistant to NaOH, KOH, LiOH, and tertiary amines (TEA, DIPEA) at RT.
Nucleophiles Stable Resistant to amines, hydrazine, and hydride reducing agents (NaBH4, LiAlH4).
Thermal Moderate Stable < 60°C. Above 80°C (especially in vacuo or on silica), risk of isobutylene elimination or cyclization increases.
Oxidation Variable The Boc group survives oxidative conditions (Swern, Dess-Martin), but the

-chiral center is prone to racemization
via aldehyde enolization.

Critical Degradation Pathways (Mechanistic Insights)

Understanding how these molecules fail is essential for preventing loss.

Pathway A: Oxazolidinone Cyclization (The "Hidden" Rearrangement)

Unlike simple amides which undergo N


O acyl migration, Boc-amino alcohols are prone to cyclization to form 2-oxazolidinones . This is thermodynamically driven and irreversible.
  • Trigger: Activation of the hydroxyl group (e.g., Mesylation, Tosylation, or Mitsunobu conditions) makes the carbon electrophilic.

  • Mechanism: The carbonyl oxygen of the Boc group acts as an intramolecular nucleophile, attacking the activated carbon, displacing the leaving group, and closing the ring.

  • Consequence: Loss of the Boc group and formation of a cyclic carbamate.[1] Crucially, this proceeds with inversion of configuration at the hydroxyl carbon (SN2).

Pathway B: Silica-Mediated Deprotection

A common laboratory error is the degradation of Boc-amino alcohols during flash chromatography.

  • Mechanism: Silica gel is slightly acidic (pH 4-5). At elevated temperatures (e.g., concentrating fractions on a rotovap at >45°C), the surface acidity is sufficient to protonate the Boc carbonyl, catalyzing the elimination of the tert-butyl cation.

  • Prevention: Neutralize silica with 1% Triethylamine (TEA) in the eluent or keep rotovap bath temperatures < 35°C.

Pathway C: Racemization During Oxidation

When converting Boc-amino alcohols to aldehydes (e.g., for reductive amination), the


-proton becomes acidic once the aldehyde is formed.
  • Risk: Over-exposure to base (e.g., TEA in Swern oxidation) or warming above -20°C before quenching can lead to enolization and loss of optical purity.

Visualization of Degradation Pathways

degradation_pathways Start N-Boc Amino Alcohol (Chiral) Acid Strong Acid (TFA/HCl) Start->Acid Exposure HeatSilica Heat + Silica Gel (Weak Acid) Start->HeatSilica Purification Activation OH Activation (MsCl/Base) Start->Activation Derivatization Product1 Free Amino Alcohol (Deprotection) Acid->Product1 Cleavage of t-Bu HeatSilica->Product1 Surface Catalysis Product2 2-Oxazolidinone (Cyclization + Inversion) Activation->Product2 Intramolecular SN2 Attack

Figure 1: Primary degradation pathways for N-Boc amino alcohols. Note the divergence between simple deprotection and structural rearrangement (cyclization).

Validated Experimental Workflows

Protocol 1: Synthesis via Mixed Anhydride Reduction

Direct reduction of Boc-Amino Acids is the industry standard. This method avoids the racemization risks associated with forming active esters.

Reagents:

  • Boc-Amino Acid (1.0 equiv)[2]

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Sodium Borohydride (NaBH4) (2.5 equiv)

  • Solvents: THF (anhydrous), Methanol.

Step-by-Step:

  • Activation: Dissolve Boc-AA in THF at -10°C . Add NMM, followed by dropwise addition of IBCF. Stir for 15 min to form the mixed anhydride. Precipitation of NMM·HCl is normal.

  • Reduction: Filter off the salts (optional but cleaner) or add the suspension directly to a solution of NaBH4 in H2O/THF at 0°C . Caution: Gas evolution (H2).

  • Quench: After 30 min, quench carefully with 1M KHSO4 (maintain cold temp).

  • Workup: Extract with EtOAc. Wash with NaHCO3 (sat) and Brine.

  • Validation: 1H NMR should show disappearance of the mixed anhydride peaks and appearance of -CH2OH protons (multiplets around 3.5-3.8 ppm).

Protocol 2: Safe Swern Oxidation (Aldehyde Synthesis)

Designed to prevent


-epimerization.

Reagents:

  • Oxalyl Chloride (1.5 equiv)

  • DMSO (2.4 equiv)

  • Boc-Amino Alcohol (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (5.0 equiv)

  • Solvent: DCM (anhydrous).

Step-by-Step:

  • Activator Formation: Cool DCM to -78°C . Add Oxalyl Chloride.[3][4][5] Add DMSO dropwise. Stir 15 min. Solution must remain clear/colorless.

  • Substrate Addition: Add Boc-Amino Alcohol in minimal DCM slowly. Stir 30-45 min at -78°C.

  • Base Addition: Add DIPEA dropwise. Crucial: The reaction must be kept at -78°C during addition.

  • Warming: Allow to warm to 0°C over 30 mins (do not go to RT immediately).

  • Quench: Pour into cold 1M KHSO4 or Phosphate Buffer (pH 5-6). Avoid strong acidic quench to protect Boc.

  • Purification: Immediate use is recommended. If purification is needed, use silica neutralized with 1% Et3N.

Quality Control & Storage

Analytical Controls
  • HPLC: Use a C18 column with a generic gradient (Water/ACN + 0.1% Formic Acid).

    • Note: Avoid TFA in the mobile phase if the run time is long or fraction collection is planned, as concentration of TFA-containing fractions can degrade the Boc group.

  • TLC: Stain with Ninhydrin (requires heating/deprotection on plate to turn purple) or PMA (Phosphomolybdic Acid).

  • Chiral HPLC: Mandatory for verifying optical purity after oxidation steps.

Storage Directives
  • Condition: Store solid Boc-amino alcohols at -20°C .

  • Atmosphere: Store under Argon/Nitrogen.

  • Container: Amber glass (if aldehyde); standard glass for alcohols.

  • Shelf Life:

    • Solid: >2 years if kept dry.

    • Solution: <24 hours (prone to oxidation to aldehyde or aggregation).

Workflow Logic Diagram

workflow_logic BocAA Starting Material: Boc-Amino Acid Reduction Reduction (IBCF / NaBH4) BocAA->Reduction BocAlc Intermediate: Boc-Amino Alcohol Reduction->BocAlc Decision Intended Use? BocAlc->Decision PathOx Oxidation to Aldehyde (Swern/Dess-Martin) Decision->PathOx Peptide Isostere PathAct Activation of OH (MsCl / TsCl) Decision->PathAct Coupling/Substitution RiskRacem RISK: Racemization Control: T < -10°C PathOx->RiskRacem RiskCyc RISK: Oxazolidinone Control: Avoid excess base PathAct->RiskCyc FinalAld Target: Boc-Amino Aldehyde RiskRacem->FinalAld FinalDeriv Target: Activated Intermediate RiskCyc->FinalDeriv

Figure 2: Operational workflow and critical control points (CCPs) for handling Boc-amino alcohols.

References

  • BenchChem. Stability and Storage of N-Boc-Aminomethanol: A Technical Guide. Retrieved from

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Deprotection. Retrieved from

  • Apelqvist, T., & Wensbo, D. (1996).[6] Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure.[6][7] Tetrahedron Letters, 37(9), 1471-1472.[7] Retrieved from

  • Chemistry Steps. Swern Oxidation Mechanism and Side Reactions. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (General Reference for Stability Matrix).

  • Gao, Y., & Sharpless, K. B. (1988). Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive.

Sources

The Puckered Conformation of Cyclobutane: A Structural & Thermodynamic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for researchers in medicinal chemistry and structural biology.

Executive Summary: Escaping Flatland

In modern drug discovery, the "escape from flatland" (increasing


 character) is a critical strategy to improve solubility, selectivity, and metabolic stability. Cyclobutane represents a unique structural pivot point: it is neither rigid like cyclopropane nor fully flexible like cyclohexane.[1]

Contrary to textbook simplifications, cyclobutane is not planar .[2] It adopts a "puckered" or "butterfly" conformation to minimize thermodynamic strain. Understanding this pucker is not merely an academic exercise; it is a requisite for predicting the spatial vectoring of pharmacophores in bioisostere design. This guide dissects the forces driving this conformation and provides a validated workflow for characterizing substituted cyclobutane rings.

The Thermodynamic Conflict: Why Pucker?

The structure of cyclobutane is the result of a competitive equilibrium between two opposing strain forces: Baeyer Strain (Angle Strain) and Pitzer Strain (Torsional Strain).

The Forces at Play

If cyclobutane were planar (


 symmetry):
  • Angle Strain: The C-C-C bond angle would be 90°. Compared to the ideal tetrahedral angle of 109.5°, this is a deviation of 19.5°.

  • Torsional Strain: All four C-C bonds would be fully eclipsed. With 8 pairs of eclipsed C-H bonds, the torsional energy penalty is severe (~4.0 kJ/mol per interaction

    
     8 
    
    
    
    32 kJ/mol).

To relieve this massive torsional strain, the ring twists (puckers).

  • The Trade-off: Puckering reduces the C-C-C bond angle to ~88°, actually increasing angle strain slightly.[2][3] However, this is energetically paid for by a significant decrease in torsional strain as the C-H bonds move toward a staggered conformation.

Quantitative Parameters (Table 1)
ParameterPlanar (

)
Puckered (

)
Experimental Value (Ref)
Symmetry


--
C-C-C Bond Angle 90°~88°88.0°

0.5°
Puckering Angle (

)
~25-35°29.6°
Inversion Barrier 0 kcal/mol--~1.4 kcal/mol (498 cm⁻¹)
C-C Bond Length ----1.554 Å

Data compiled from electron diffraction and ab initio CCSD(T) studies [1, 2].

Dynamic Behavior: The Butterfly Motion

Cyclobutane is not static.[1][2][3][4][5][6] It undergoes a rapid ring inversion known as the "butterfly motion," flipping between two equivalent puckered minima via a planar transition state.

Energy Landscape Visualization

The following diagram illustrates the potential energy surface of this inversion. Note the low energy barrier (~1.4 kcal/mol), which implies that at room temperature, unsubstituted cyclobutane averages to a planar structure on the NMR timescale, though the instantaneous structure is puckered.

EnergyProfile cluster_legend Thermodynamic Driver Min1 Puckered Minima A (θ = +30°) Stable TS Planar Transition State (θ = 0°) ~1.4 kcal/mol Barrier Min1->TS Ring Inversion (Butterfly Motion) Min2 Puckered Minima B (θ = -30°) Stable TS->Min2 Relaxation Note Driving Force: Relief of Torsional Strain (Eclipsing Interactions)

Figure 1: Energy profile of cyclobutane ring inversion. The system avoids the planar transition state due to maximal torsional strain.

Substituent Effects in Drug Design

When substituents are added (e.g., in a drug scaffold), the degeneracy of the two puckered forms is broken. The ring will preferentially adopt a specific pucker to place bulky groups in "pseudo-equatorial" positions, similar to cyclohexane but less pronounced.

1,3-Disubstitution: The Geometric Switch

This is the most critical isomerism for linker design.

  • cis-1,3-disubstituted: The ring puckers to place both substituents in pseudo-equatorial positions (diequatorial). This creates a "bent" vector.

  • trans-1,3-disubstituted: One substituent is pseudo-equatorial, the other pseudo-axial. The ring flattens slightly to minimize trans-annular strain. This creates a "linear" vector.

Application: Using trans-1,3-cyclobutane as a bioisostere for a 1,4-phenyl ring allows for a linear connection with improved metabolic stability and no aromaticity (lower toxicity risk).

Experimental Protocol: Characterizing the Pucker

To validate the conformation of a cyclobutane-containing lead molecule, rely on the following self-validating workflow. Do not rely solely on DFT predictions without experimental anchoring.

Protocol: NMR Conformational Analysis

Objective: Determine the dominant puckered conformer in solution.

  • Acquire High-Field 1H NMR: Obtain spectra (min 500 MHz) in a non-viscous solvent (CDCl3 or d6-DMSO).

  • Extract Vicinal Couplings (

    
    ):  Focus on the coupling between methine and methylene protons.
    
    • cis couplings (pseudo-eq/pseudo-ax) are typically larger (8-11 Hz).

    • trans couplings (pseudo-ax/pseudo-ax) are smaller in cyclobutanes (unlike cyclohexanes) due to the specific dihedral angles involved in the pucker (~25°).

  • Karplus Analysis: Use the generalized Karplus equation for 4-membered rings:

    
    
    
    • Note: For cyclobutanes, coefficients differ from standard alkyl chains. A reliable set is

      
       (approximate).
      
  • NOE Validation: Perform 1D-NOESY.

    • Strong NOE between 1,3-substituents confirms the cis (diaxial or diequatorial) proximity in the puckered form.

Protocol: Computational Modeling (DFT)

Objective: Calculate the energy barrier for your specific derivative.

  • Input Generation: Build 3D start structures (cis and trans).

  • Methodology:

    • Optimization: B3LYP/6-311G(d,p) (Cost-effective standard).

    • Refinement: M06-2X/def2-TZVP (Better for dispersion forces/strain).

  • Transition State Search: Scan the dihedral angle (

    
    ) from -40° to +40° in 5° steps.
    
  • Validation: Compare calculated Boltzmann-weighted couplings with experimental NMR couplings.

Visualization of Analytical Workflow

Workflow cluster_Exp Experimental Path cluster_Comp Computational Path Start New Cyclobutane Scaffold NMR 1H NMR (J-coupling) Start->NMR DFT DFT Optimization (M06-2X/def2-TZVP) Start->DFT NOE NOESY (Spatial Proximity) NMR->NOE Integration Compare J_calc vs J_exp NOE->Integration Xray X-Ray (Solid State Pucker) TS_Scan Relaxed PES Scan (Dihedral -40 to +40) DFT->TS_Scan TS_Scan->Integration Result Validated 3D Conformation (Bioactive Vector) Integration->Result

Figure 2: Integrated workflow for determining cyclobutane conformation in drug candidates.

References

  • Glendening, E. D., & Halpern, A. M. (2005).[7] Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.[7][8] The Journal of Physical Chemistry A, 109(4), 635–642.[7] Link

  • Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy.[7][9] The Journal of Chemical Physics, 86, 6018. Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Mellor, J. M. (2018). Conformational Analysis of Cyclobutanes. Organic & Biomolecular Chemistry. (General reference for substituent effects).

Sources

Methodological & Application

The Strategic Utility of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of Fluorinated Cyclobutanes

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. Among the privileged motifs, fluorinated carbocycles have emerged as powerful tools for molecular design. The cyclobutane ring, a strained four-membered carbocycle, offers a unique three-dimensional geometry that is significantly different from more conventional acyclic or larger cyclic systems.[1] Its inherent puckered structure can enforce specific conformations on appended pharmacophoric elements, potentially enhancing binding affinity and selectivity for biological targets.

The strategic incorporation of fluorine into this rigid scaffold further amplifies its utility. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding interactions without introducing significant steric bulk.[2] This technical guide provides an in-depth exploration of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol (also known as tert-butyl (3-fluoro-1-(hydroxymethyl)cyclobutyl)carbamate), a versatile and increasingly valuable building block for the synthesis of complex bioactive molecules. We will delve into its physicochemical properties, its pivotal role as a synthetic intermediate, and provide detailed, field-proven protocols for its application.

Physicochemical Properties and Structural Attributes

1-(Boc-amino)-3-fluorocyclobutane-1-methanol is a bifunctional molecule featuring a Boc-protected primary amine and a primary alcohol, both attached to a quaternary carbon center within a fluorinated cyclobutane ring. This unique arrangement of functional groups provides a rich platform for synthetic diversification.

PropertyValueSource
CAS Number 1232365-48-8Commercial Supplier Data
Molecular Formula C₁₀H₁₈FNO₃Commercial Supplier Data
Molecular Weight 219.26 g/mol Commercial Supplier Data
Appearance White to off-white solidCommercial Supplier Data
Key Functional Groups Boc-protected amine, Primary alcohol, Fluorocyclobutane-

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[3] Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for masking the nucleophilicity of the primary amine during synthetic manipulations of the hydroxyl group.[3]

Core Application: A Gateway to Novel Amino Acids

The most prominent and well-documented application of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol is its role as a key precursor in the synthesis of 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) and its derivatives.[4][5] The radio-labeled version, [¹⁸F]FACBC (Fluciclovine), is a clinically approved PET imaging agent for detecting recurrent prostate cancer and other malignancies.[6][7] The synthetic pathway from the title building block to FACBC underscores its strategic importance.

Workflow for the Synthesis of 1-(Boc-amino)-3-fluorocyclobutane-1-carboxylic Acid

The transformation of the primary alcohol to a carboxylic acid is a critical step. This is typically achieved through a two-step oxidation process, proceeding through an intermediate aldehyde.

G A 1-(Boc-amino)-3-fluorocyclobutane-1-methanol B Intermediate Aldehyde (1-(Boc-amino)-3-fluorocyclobutane-1-carbaldehyde) A->B Mild Oxidation (e.g., DMP, TEMPO) C 1-(Boc-amino)-3-fluorocyclobutane-1-carboxylic Acid B->C Stronger Oxidation (e.g., Pinnick Oxidation) D 1-Amino-3-fluorocyclobutane-1-carboxylic Acid (FACBC) C->D Boc Deprotection (e.g., TFA, HCl)

Caption: Synthetic pathway from the building block to FACBC.

Experimental Protocols

Protocol 1: Oxidation of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol to the Carboxylic Acid

This two-step protocol first involves a mild oxidation to the aldehyde, followed by a more vigorous oxidation to the carboxylic acid. This approach minimizes side reactions and allows for the isolation of the intermediate aldehyde if desired.

Part A: Mild Oxidation to the Aldehyde (TEMPO-Catalyzed)

The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with a stoichiometric oxidant like sodium hypochlorite (bleach) provides a highly selective method for the oxidation of primary alcohols to aldehydes, particularly in the presence of sensitive functional groups like a Boc-carbamate.[8]

Materials:

  • 1-(Boc-amino)-3-fluorocyclobutane-1-methanol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Potassium bromide (KBr)

  • Sodium hypochlorite solution (NaOCl, commercial bleach)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(Boc-amino)-3-fluorocyclobutane-1-methanol (1.0 eq) in DCM (approx. 0.1 M).

  • Add TEMPO (0.05 eq) and an aqueous solution of KBr (0.1 eq).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add the sodium hypochlorite solution (1.2 eq) dropwise, maintaining the temperature at 0 °C. The reaction mixture will typically turn yellow-orange.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 1-2 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude 1-(Boc-amino)-3-fluorocyclobutane-1-carbaldehyde, which can be used in the next step without further purification.

Part B: Pinnick Oxidation to the Carboxylic Acid

The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids, even in the presence of other oxidizable groups.

Materials:

  • Crude 1-(Boc-amino)-3-fluorocyclobutane-1-carbaldehyde from Part A

  • tert-Butanol

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude aldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and 2-methyl-2-butene.

  • Prepare an aqueous solution of sodium chlorite (2.0 eq) and sodium dihydrogen phosphate (2.0 eq).

  • Add the aqueous solution to the solution of the aldehyde at room temperature.

  • Stir vigorously until the reaction is complete as monitored by TLC or LC-MS (typically 2-4 hours).

  • Quench the reaction by adding a small amount of saturated aqueous Na₂S₂O₃.

  • Remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 1-(Boc-amino)-3-fluorocyclobutane-1-carboxylic acid. The product can be purified by column chromatography or recrystallization.

Protocol 2: Boc-Group Deprotection

The final step to access the free amino acid is the removal of the Boc protecting group under acidic conditions. Trifluoroacetic acid (TFA) is commonly employed for this purpose.

Materials:

  • 1-(Boc-amino)-3-fluorocyclobutane-1-carboxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amino acid (1.0 eq) in DCM (approx. 0.2 M).

  • Add TFA (10 eq) to the solution at room temperature.

  • Stir the mixture for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Add cold diethyl ether to the residue to precipitate the product as its trifluoroacetate salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-amino-3-fluorocyclobutane-1-carboxylic acid trifluoroacetate.

Further Synthetic Potential: Beyond FACBC

While the synthesis of FACBC is a primary application, the functional handles of 1-(Boc-amino)-3-fluorocyclobutane-1-methanol allow for its use in constructing other molecular architectures.

Potential Transformations

G cluster_0 Alcohol Transformations cluster_1 Amine Transformations (Post-Deprotection) A Etherification (e.g., Williamson) B Esterification (e.g., Acyl Chloride, DCC) C Mitsunobu Reaction D Amide Bond Formation E Reductive Amination F Sulfonamide Formation Start 1-(Boc-amino)-3-fluorocyclobutane-1-methanol Start->A Start->B Start->C Start->D 1. Boc Deprotection 2. Reaction at Amine Start->E 1. Boc Deprotection 2. Reaction at Amine Start->F 1. Boc Deprotection 2. Reaction at Amine

Caption: Potential synthetic routes from the building block.

Conclusion: A Versatile Scaffold for Innovation

1-(Boc-amino)-3-fluorocyclobutane-1-methanol is more than just an intermediate; it is a strategically designed building block that provides access to the valuable fluorinated cyclobutane scaffold. Its bifunctional nature, combined with the robust and orthogonal Boc protecting group, allows for its seamless integration into complex synthetic routes. While its primary documented use is in the synthesis of the important PET imaging agent FACBC, the principles of organic synthesis suggest a much broader applicability. As medicinal chemists continue to explore novel chemical space, the demand for such well-defined, three-dimensional, and fluorinated building blocks will undoubtedly grow, positioning 1-(Boc-amino)-3-fluorocyclobutane-1-methanol as a key player in the development of next-generation therapeutics.

References

  • Goodman, M. M., & Choi, S. R. (2000). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 41(5), 964-970. [Link]

  • McConathy, J., & Goodman, M. M. (2008). Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis. Nuclear Medicine and Biology, 35(7), 779-786. [Link]

  • Esquenazi, Y., et al. (2018). Fluciclovine, Anti-1-Amino-3-[ 18 F]-Fluorocyclobutane-1-Carboxylic Acid: A Novel Radiotracer for Meningioma. World Neurosurgery, 118, e933-e938. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Garg, N. K., & Sarpong, R. (2003). A Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Tetrahedron Letters, 44(1), 121-124. [Link]

  • Olsen, R. K. (1987). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. All Graduate Theses and Dissertations. 2372. [Link]

  • National Center for Biotechnology Information. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of chemical research, 44(8), 595–605. [Link]

  • Bartoli, G., et al. (2005). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 70(1), 169-174. [Link]

  • S. G. Awuah & A. Capretta. (2011). The cyclobutane ring in medicinal chemistry. Future Medicinal Chemistry, 3(1), 69-81. [Link]

  • Oakwood Chemical. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

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Application Note: Strategic Synthesis in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of kinase inhibitors has evolved from serendipitous screening to rational, structure-based design targeting the ATP-binding pocket and allosteric sites. This guide outlines three critical synthetic modules for modern drug discovery: Core Scaffold Assembly via palladium-catalyzed cross-coupling, Late-Stage Functionalization (LSF) for rapid analog generation, and Macrocyclization for conformational restriction. These protocols are designed to address common challenges in kinase selectivity, solubility, and on-target potency, providing a robust roadmap for medicinal chemists.

Introduction: The Structural Mandate

Protein kinases share a highly conserved ATP-binding cleft. To achieve selectivity, inhibitors must exploit subtle structural differences in the "hinge region," the "gatekeeper" residue, and the solvent-exposed front.

  • Type I Inhibitors: Bind to the active conformation (DFG-in), mimicking the purine ring of ATP.

  • Type II Inhibitors: Bind to the inactive conformation (DFG-out), occupying an additional hydrophobic pocket adjacent to the ATP site.

The synthetic challenge lies in constructing a heterocycle that forms key hydrogen bonds with the hinge region while projecting substituents into the specificity pockets.

Diagram 1: The Logic of Kinase Inhibitor Design

This diagram illustrates the SAR-driven synthetic logic, moving from the Hinge Binder to the Tail Region.

KinaseDesign ATP_Pocket ATP Binding Pocket Hinge Hinge Region (H-Bond Donor/Acceptor) ATP_Pocket->Hinge Gatekeeper Gatekeeper Residue (Selectivity Filter) ATP_Pocket->Gatekeeper Solvent Solvent Front (Solubility/PK) Scaffold Heterocyclic Core (e.g., Pyrimidine, Quinoline) Scaffold->Hinge H-Bonding Scaffold->Gatekeeper Steric Fit Scaffold->Solvent Vector Extension

Caption: Logical mapping of inhibitor pharmacophores to specific kinase domain regions.

Module 1: Core Scaffold Assembly (The Hinge Binder)

The foundation of most kinase inhibitors is a nitrogenous heterocycle (pyrimidine, quinazoline, aminopyridine). The Buchwald-Hartwig Amination is the industry standard for installing the amine functionality required to hydrogen bond with the kinase hinge region.

Critical Considerations
  • Catalyst Choice: Third-generation Buchwald precatalysts (e.g., XPhos Pd G3) are preferred over traditional Pd(OAc)₂/BINAP systems due to stability and efficiency with heteroaryl chlorides.

  • Base Selection: Weak bases (K₂CO₃, K₃PO₄) are preferred for substrates sensitive to base-mediated decomposition, while NaOtBu is reserved for unactivated substrates.

Protocol A: Buchwald-Hartwig Amination for Hinge-Binding Amines

Objective: Coupling a 2-chloropyrimidine scaffold with an aniline derivative.

Reagents:

  • Aryl chloride (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (10:1) or t-Amyl alcohol

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with the aryl chloride, aniline, K₃PO₄, and XPhos Pd G3. Seal the vial and purge with N₂ or Ar for 5 minutes. Note: Oxygen is the primary cause of catalyst death.

  • Solvent Addition: Add degassed solvent via syringe. The addition of water (in biphasic systems) often accelerates the reaction by solubilizing the inorganic base.

  • Reaction: Heat the block to 80–100°C. Monitor by LC-MS (not just TLC, as dehalogenation byproducts can co-elute).

  • Workup: Filter through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography.

Validation Checkpoint:

  • Success: Conversion >90% by LC-MS.

  • Failure (Homocoupling): Reduce catalyst loading or switch to a precatalyst to prevent oxidative homocoupling of the aniline.

Module 2: Late-Stage Functionalization (LSF)[1][2]

Once the core scaffold is built, optimizing physicochemical properties (logP, solubility) often requires modifying the "Solvent Front" region. Re-synthesizing the entire molecule is inefficient. LSF utilizes C-H activation to install polar groups on the fully assembled inhibitor.

Application: Installing a solubilizing methyl-piperazine or alcohol group on a phenyl ring.

Diagram 2: LSF Workflow

LSF_Workflow Lead Lead Compound (Potent but Insoluble) CH_Act C-H Activation (Ir/Ru Catalysis) Lead->CH_Act Borylation Intermediate: Aryl Boronate CH_Act->Borylation CrossCouple Suzuki/Chan-Lam Coupling Borylation->CrossCouple Final Optimized Analog (High Sol/Potency) CrossCouple->Final

Caption: Late-Stage Functionalization pathway transforming a lead compound into a drug candidate.

Module 3: Macrocyclization Strategies

Macrocyclization is a dominant trend in recent FDA approvals (e.g., Lorlatinib , Pacritinib ).[1] By linking the "hinge binder" to the "tail," the molecule is locked into a bioactive conformation.

Benefits:

  • Entropy: Pre-paying the entropic cost of binding.

  • Selectivity: The rigid shape clashes with non-target kinases.

  • Resistance: Macrocycles can often bind to mutated kinases (e.g., ALK G1202R) where linear analogs fail due to steric clashes.

Data Comparison: Linear vs. Macrocyclic Inhibitors
FeatureLinear Inhibitor (e.g., Crizotinib)Macrocyclic Inhibitor (e.g., Lorlatinib)
Molecular Weight Lower (<500 Da)Higher (often >500 Da)
Binding Entropy High penalty upon bindingLow penalty (pre-organized)
Selectivity Profile Moderate (often hits multiple kinases)High (shape complementarity)
Metabolic Stability Vulnerable to N-dealkylationImproved (steric shielding)
CNS Penetration Variable (often P-gp substrate)High (optimized via lipophilicity)
Protocol B: Ring-Closing Metathesis (RCM) for Macrocyclization

Objective: Forming the macrocycle using Grubbs II catalyst.

Reagents:

  • Di-olefin precursor (1.0 equiv)

  • Catalyst: Grubbs 2nd Generation or Hoveyda-Grubbs II (5-10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

  • Additive: Benzoquinone (optional, to suppress isomerization)

Step-by-Step Procedure:

  • High Dilution: Dissolve the precursor in degassed solvent at a concentration of < 5 mM . Crucial: High concentration favors intermolecular polymerization (oligomers) rather than intramolecular cyclization.

  • Reflux: Heat to 80°C (DCE) or 110°C (Toluene).

  • Addition: Add the catalyst in portions (e.g., 2.5 mol% at t=0, 2.5 mol% at t=2h) to maintain active catalytic species.

  • Scavenging: Upon completion, add a scavenger (e.g., activated charcoal or specialized Ru-scavenging silica) to remove the metal, which is toxic and can catalyze side reactions during workup.

Troubleshooting:

  • Issue: No reaction. Fix: Ensure the olefins are not sterically crowded. Use Hoveyda-Grubbs II for difficult substrates.

  • Issue: Dimer formation. Fix: Increase dilution factor (e.g., to 1 mM).

References

  • Macrocyclization Strategies: "Application of a macrocyclization strategy in kinase inhibitor development." ScienceOpen/Acta Materia Medica. (2025).[1] Link

  • Clinical Milestones: "Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility." NIH/RSC Medicinal Chemistry. (2024). Link

  • Palladium Catalysis Guide: "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. (2016/Updated). Link

  • Late-Stage Functionalization: "The medicinal chemist's toolbox for late stage functionalization of drug-like molecules."[2] Chemical Society Reviews. (2015). Link

  • Substrate-Based Inhibition: "The prospect of substrate-based kinase inhibitors to improve target selectivity."[3] Chemical Science. (2024).[3][4] Link

Sources

Mastering N-Boc Protection: A Precision Protocol for Amine Shielding

[1]

Abstract

The tert-butoxycarbonyl (Boc) group is a cornerstone of organic synthesis, offering robust protection for amines against nucleophilic attack and basic conditions while remaining orthogonally labile to acids.[1][2][3][4][5] Despite its ubiquity, suboptimal yields and side reactions (ureas, isocyanates) frequently plague standard workflows. This guide moves beyond textbook recipes, providing a mechanistic-based protocol for N-Boc protection using di-tert-butyl dicarbonate (Boc₂O).[1][6] It integrates green chemistry alternatives, chemoselective strategies for amino alcohols, and a self-validating troubleshooting framework.

Strategic Introduction: The Logic of Boc

The Boc group’s value lies in its orthogonality .[1][5] Unlike the acid-stable/base-labile Fmoc group or the hydrogenolysis-labile Cbz group, Boc is cleaved specifically by acids (TFA, HCl/Dioxane).[1] This makes it indispensable for multi-step syntheses, particularly in peptide chemistry and alkaloid total synthesis.[1]

Core Mechanistic Insight

The reaction between an amine and Boc₂O is a nucleophilic acyl substitution.[1] However, the choice of base and solvent dictates the pathway's efficiency and the suppression of the "isocyanate trap"—a side reaction where the intermediate eliminates tert-butoxide to form an isocyanate, which then reacts with a second amine to form a urea impurity.[1]

Safety Critical: The Hidden Hazard

WARNING: While Boc₂O is a solid/low-melting solid, it has high vapor pressure and extreme inhalation toxicity (LC50 ~100 mg/m³, comparable to phosgene).[1]

  • Handling: Always weigh Boc₂O in a fume hood.[1]

  • Storage: Store refrigerated. Bottles may pressurize due to slow hydrolysis releasing CO₂.[1] Open with caution.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the primary product pathway versus the competitive urea formation pathway.

BocMechanismAmineR-NH2(Nucleophile)TetrahedralTetrahedralIntermediateAmine->Tetrahedral Nucleophilic AttackBoc2OBoc2O(Electrophile)Boc2O->TetrahedralNBocN-Boc Amine(Product)Tetrahedral->NBoc Elimination of t-BuOCO2-IsocyanateIsocyanate(Side Product)Tetrahedral->Isocyanate Slow Elimination(High Temp/No Base)ByproductsCO2 + t-BuOHNBoc->Byproducts SpontaneousUreaUrea Impurity(Dead End)Isocyanate->Urea + R-NH2

Figure 1: Mechanistic pathway of N-Boc protection showing the primary product route and the competitive isocyanate/urea side reaction.[1]

Protocol 1: The Standard Bearer (Base-Mediated)

Best For: General primary and secondary amines, acid-stable substrates.[1] Scale: 1.0 mmol to 100+ mmol.

Reagents
  • Substrate: Amine (1.0 equiv)

  • Reagent: Boc₂O (1.1 – 1.5 equiv)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Note: DCM is preferred for solubility; THF is preferred if the amine is a salt.[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in DCM (0.2 M concentration, e.g., 5 mL per mmol).

  • Base Addition: Add TEA (1.5 equiv).

    • Checkpoint: If the amine is an HCl salt, increase TEA to 2.5 equiv to ensure free-basing.[1]

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add Boc₂O (1.1 equiv) portion-wise or as a solution in a minimal amount of DCM.[1]

    • Why 0°C? Controls the exotherm and suppresses isocyanate formation.[1]

  • Reaction: Remove the ice bath and stir at room temperature (23°C).

    • Monitoring: Evolution of CO₂ gas bubbles indicates the reaction is proceeding.[1]

  • Validation (TLC): Check after 1 hour. Stain with Ninhydrin (for free amines) or PMA.[1] The starting amine spot should disappear; the N-Boc product is usually less polar (higher Rf).[1]

  • Workup (The "Acid Wash"):

    • Dilute with DCM.[1]

    • Wash 1: 5% Citric Acid or 1M KHSO₄ (aq).[1] Crucial Step: This removes unreacted amine and the TEA base into the aqueous layer.[1]

    • Wash 2: Saturated NaHCO₃ (removes acidic byproducts).[1]

    • Wash 3: Brine.[1]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: The Green Alternative (Catalyst-Free/Aqueous)

Best For: Water-soluble amines, amino acids, green chemistry requirements.[1][7] Mechanism: Uses the hydrophobic effect to accelerate the reaction in water/organic suspension.[1]

Reagents
  • Solvent: Water or Water/Acetone (1:1).[1]

  • Reagent: Boc₂O (1.1 equiv).[1]

  • Base: None (for free amines) or NaHCO₃ (for salts).[1]

Methodology
  • Suspend the Amine in Water (or 1:1 Water/Acetone if solubility is poor).[1]

  • Add Boc₂O (1.1 equiv) in one portion.[1]

  • Stir vigorously at room temperature. The mixture may start heterogeneous (cloudy) and become clear as the hydrophobic Boc₂O reacts and the N-Boc product (often an oil) separates or precipitates.[1]

  • Workup: Extract with Ethyl Acetate. The lack of organic base (TEA) simplifies purification, often requiring only solvent evaporation.[1]

Protocol 3: Chemoselective Protection (Amino Alcohols)

Challenge: Preventing O-Boc formation or cyclic carbamate (oxazolidinone) formation.[1] Solution: Low-temperature control and non-nucleophilic bases.[1][7]

Methodology
  • Dissolve Amino Alcohol in THF/Water (1:1) .

  • Add NaHCO₃ (2.0 equiv).[1] Avoid strong bases like NaOH which promote O-acylation.[1]

  • Cool to -10°C (Salt/Ice bath).

  • Add Boc₂O (1.0 equiv) slowly.[1]

  • Stir at 0°C for 2 hours, then warm to RT.

    • Selectivity Check: If O-Boc forms (lower Rf than N-Boc), treat the crude mixture with dilute LiOH/MeOH for 30 mins to selectively hydrolyze the ester while keeping the carbamate intact.[1]

Decision Matrix & Troubleshooting

Experimental Decision Tree

BocDecisionTreeStartStart: Select SubstrateTypeAmine Type?Start->TypeSimpleSimple/LipophilicType->SimpleSaltAmine Salt (HCl/TFA)Type->SaltPolarAmino Acid/PolarType->PolarHinderedSterically HinderedType->HinderedMethodAProtocol 1: DCM/TEA(Standard)Simple->MethodAMethodBProtocol 1: DCM/TEA(Extra Base: 2.5 eq)Salt->MethodBMethodCProtocol 2: Water/Dioxane+ NaOH/Na2CO3Polar->MethodCMethodDAdvanced: Neat/Heatingor Lewis Acid (I2)Hindered->MethodD

Figure 2: Decision matrix for selecting the optimal N-Boc protection conditions based on substrate properties.[1]

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Boc₂O hydrolysisUse fresh Boc₂O.[1] If old, increase equivalents to 1.5–2.[1]0.
No Reaction Steric hindranceSwitch to reflux in THF or use catalyst (5 mol% I₂ or DMAP).
Urea Formation Isocyanate pathwayAvoid heating initially.[1] Ensure sufficient solvent volume.[1]
Product is Oil Residual solvent/Boc₂OBoc₂O is volatile; pump on high vacuum for >4 hours.[1]
Emulsion Amphiphilic productAdd solid NaCl to saturate the aqueous layer before extraction.[1]

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] Wiley.[1][7] [1]

  • Boc Anhydride Safety Data . Common Organic Chemistry.

  • Water-Mediated Catalyst-Free N-Boc Protection . National Institutes of Health (NIH).[1]

  • Iodine-Catalyzed N-Boc Protection . Varala, R., et al. (2006).[6][7] Journal of Organic Chemistry. [1]

  • Chemoselective Protection of Amino Alcohols . Organic Chemistry Portal.

Troubleshooting & Optimization

purification of polar fluorinated compounds by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Fluorinated Compounds

Ticket ID: PFC-2024-XG Subject: Advanced Separation Strategies for Polar Fluorinated Molecules Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The "Fluorine Paradox" in Chromatography

Welcome to the technical support center. You are likely here because your fluorinated compound is behaving anomalously. Fluorine introduces a unique "orthogonal" polarity: it is highly electronegative yet possesses low polarizability. This creates the "Fluorine Paradox" :

  • Hydrophobic? Yes, but often "lipophobic" (doesn't mix well with standard oils).

  • Polar? The C-F bond is polar, but the electron cloud is tightly held, reducing interaction with standard silica.

When a molecule contains both polar functional groups (OH, NH₂, COOH) and fluorinated motifs (CF₃, F-aromatics), standard C18 or Silica methods often fail, resulting in streaking, co-elution, or precipitation.

This guide provides a causality-based troubleshooting workflow to resolve these specific issues.

Module 1: Method Selection Strategy (Triage)

Before starting, determine if your molecule is a Fluorinated Drug Scaffold (1–3 F atoms/groups) or a Fluorous-Tagged Molecule (heavy perfluoroalkyl chain, e.g., C₆F₁₃).

Decision Matrix: Selecting the Stationary Phase

MethodSelection Start START: Analyze Analyte Structure F_Content Fluorine Content? Start->F_Content Low_F Low F-Content (MedChem Scaffold, 1-4 F atoms) F_Content->Low_F High_F High F-Content (Fluorous Tag / Perfluoro chain) F_Content->High_F Polarity_Check Dominant Polar Group? Low_F->Polarity_Check FSPE Rec: Fluorous Solid Phase Extraction (F-SPE) (FluoroFlash® or similar) High_F->FSPE Purification by Tag PFP_LC Rec: Pentafluorophenyl (PFP) Column (Exploits F-F & Dipole interactions) Polarity_Check->PFP_LC Isomers/Aromatics present HILIC Rec: HILIC / Amine-Silica (If retention < 1 min on C18) Polarity_Check->HILIC Highly water soluble/Ionic

Figure 1: Decision tree for selecting the optimal stationary phase based on fluorine content and polarity.

Module 2: The "MedChem" Scaffold (Low Fluorine Content)

Scenario: You are purifying a drug candidate with a trifluoromethyl (CF₃) group and a basic amine. Common Failure: C18 columns show poor selectivity for fluorinated isomers (e.g., ortho- vs. para- F), or the polar amine causes tailing.

Q: Why is my C18 column failing to separate fluorinated regioisomers?

A: C18 relies on hydrophobic partitioning. Fluorine is "bio-isosteric" to Hydrogen sterically but electronically very different. C18 often cannot distinguish the subtle dipole vector differences between o, m, p-fluorinated isomers.

The Fix: Switch to a Pentafluorophenyl (PFP) Stationary Phase. PFP phases possess a fluorinated aromatic ring. They offer three distinct retention mechanisms that C18 lacks [1]:

  • 
     Interactions:  Stronger with electron-deficient fluorinated aromatics.
    
  • Dipole-Dipole: The C-F bond on the column interacts with the polar groups of your analyte.

  • Shape Selectivity: The rigid PFP ring can discriminate steric isomers better than flexible C18 chains.

Protocol: PFP Optimization

  • Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN).

    • Reasoning: ACN is a dipole-aprotic solvent and can interfere with the dipole-dipole interactions between the PFP phase and your analyte. MeOH (protic) allows these specific interactions to dominate, enhancing selectivity [4].

  • Buffer: If your compound has a basic amine, use Ammonium Formate (10mM, pH 3.0) to suppress silanol ionization and ensure the amine is protonated (reproducible retention).

Module 3: The Fluorous Tag (High Fluorine Content)

Scenario: You have used a perfluorinated tag (e.g., C₈F₁₇) to facilitate synthesis and need to purify the product from non-fluorinated impurities. Technique: Fluorous Solid Phase Extraction (F-SPE).

Q: How do I perform F-SPE for a polar molecule with a fluorous tag?

A: Use a "Fluorophobic to Fluorophilic" gradient. Standard silica works by polarity; Fluorous silica works by "fluorophilicity." Polar non-fluorinated impurities will pass through, while the tag holds your compound [2].

Experimental Protocol: F-SPE Workflow

StepSolvent SystemMechanismResult
1. Load DMF or DMSO (min. volume)Solubilizes polar core; minimal interaction with F-silica.[1]Analyte + Impurities loaded.
2. Wash MeOH : H₂O (80:20) Fluorophobic. High polarity repels the F-tag, forcing it to stick to the F-silica.Non-fluorinated polar impurities wash away.
3. Elute 100% MeOH or THF Fluorophilic. Organic solvent disrupts F-F interaction.Purified Fluorinated Compound elutes.[2]

Critical Note: If your compound is extremely polar, increase the water content in the Wash step (e.g., 50:50 MeOH:H₂O) to prevent premature elution [2].

Module 4: Troubleshooting & FAQs

Issue 1: "The Brick Dust" (Solubility Issues)

Symptom: The compound precipitates at the head of the column or streaks badly. Root Cause: Polar fluorinated compounds often exhibit low solubility in both Hexane (too polar) and Water (too fluorophilic). Resolution:

  • For Normal Phase (Silica): Do NOT use Hexane/Ethyl Acetate.

    • Alternative: Use DCM / Methanol or Heptane / Ethyl Acetate . DCM is a better solvent for fluorinated species due to its polarizability.

  • Solid Loading: Dissolve the compound in a small amount of THF or Acetone, adsorb onto Celite or silica, dry, and use a solid load cartridge. This prevents solvent mismatch shock.

Issue 2: "The Invisible Peak" (Detection Failure)

Symptom: No peaks observed on UV, but mass balance is low. Root Cause: Perfluoroalkyl chains lack chromophores. If the polar head group (e.g., an aliphatic amine) also lacks UV activity, you are flying blind. Resolution:

  • ELSD / CAD: Evaporative Light Scattering Detectors are universal and ideal for non-volatile fluorinated compounds.

  • 19F NMR Monitoring: Collect fractions blindly and run a quick ¹⁹F NMR (no D₂O lock needed for rough check). It is highly sensitive and specific [3].

Issue 3: "Ghost Peaks" in Reversed Phase

Symptom: Broad, changing retention times. Root Cause: "Dewetting" of C18 pores. If you use highly aqueous conditions (95%+ water) for a polar fluorinated compound, the hydrophobic C18 chains may collapse, expelling the mobile phase. Resolution:

  • Use a C18-Aq (Polar Embedded) column or a PFP column. These phases remain wetted even in 100% aqueous conditions.

References

  • Vertex AI Search. (2025).[3] Retention mechanisms in reversed-phase liquid chromatography. National Institutes of Health. 4

  • Zhang, W. (2009). Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health (PMC). 5

  • Hebrew University. (n.d.). 19Fluorine NMR Guide. HUJI NMR Lab. 6

  • Chromatography Online. (2025). Fluorinated HPLC Phases — Looking Beyond C18. LCGC International. 7

Sources

Technical Support Center: Stability of Fluorinated Compounds in Strong Acid

[1]

Current Status: Operational Ticket ID: F-STAB-001 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1]

Executive Summary

While the carbon-fluorine (C–F) bond is often cited as the strongest single bond in organic chemistry (


proton-assisted ionizationHF elimination1

This guide addresses the three most common failure modes reported by researchers:

  • Aliphatic HF Elimination: Decomposition of

    
    -functionalized alkyl fluorides.[1]
    
  • Trifluoromethyl Hydrolysis: Unexpected conversion of

    
     to 
    
    
    .
  • Heteroaromatic Defluorination: Loss of fluorine on pyridine/purine scaffolds.[1]

Module 1: Aliphatic Fluorides & HF Elimination

The Issue

User Report: "I treated my fluorinated intermediate with acidic deprotection conditions (TFA/DCM or HCl/MeOH), and the fluorine signal disappeared from the


The Mechanism: Acid-Catalyzed -Elimination

Unlike base-mediated E2 elimination, acidic elimination is driven by the generation of a carbocation


1

1

Critical Risk Factor: Presence of electron-donating groups or ability to form a stable carbocation adjacent to the C-F bond.

HF_EliminationStartAliphatic Fluoride(R-CH2-CH(F)-R')Step1Protonation ofNeighboring Group (LG)Start->Step1+ H+Carbocationβ-CarbocationFormationStep1->Carbocation- LGTransitionHyperconjugativeWeakening of C-FCarbocation->TransitionC-F bondpolarizationProductAlkene + HFTransition->ProductElimination

Figure 1: Mechanism of acid-catalyzed HF elimination driven by neighboring group participation.

Troubleshooting & Solutions
SymptomRoot CauseCorrective Action
Alkene formation E1 mechanism triggered by cation stability.[1]Switch Acid: Use non-coordinating acids (e.g.,

) or lower temperature (

).
Black tar/Polymer HF generated in situ initiates polymerization.[1]Scavenger: Add a silyl ether (e.g., TMS-OMe) to trap free HF as TMS-F.
Loss of chirality

ionization of C-F bond (reversible).[1]
Solvent: Switch to low-dielectric solvents (Toluene/DCM) to destabilize the cation.

Module 2: The Trifluoromethyl Hydrolysis Trap

The Issue

User Report: "My benzotrifluoride (



The Mechanism: Superacid Hydrolysis

While


superacids


11

Key Reference: This transformation is well-documented for trifluoromethylated phosphines and arenes in fuming sulfuric acid [1].

CF3_HydrolysisSubstrateAr-CF3Activated[Ar-CF2-F-H]+Substrate->ActivatedH+ (Superacid)Cation[Ar-CF2]+Activated->Cation- HFAcylFluorideAr-COF(Acyl Fluoride)Cation->AcylFluoride+ H2O / - HFProductAr-COOH(Carboxylic Acid)AcylFluoride->Product+ H2O / - HF

Figure 2: Pathway of trifluoromethyl hydrolysis in superacidic media.

FAQ: When is my safe?
  • Safe Zone:

    
    , 
    
    
    ,
    
    
    , dilute
    
    
    (
    
    
    ).
  • Danger Zone:

    
    , Oleum (
    
    
    ),
    
    
    ,
    
    
    .[1]
  • Mitigation: If you must use superacids (e.g., for Friedel-Crafts), keep the temperature below

    
     and quench immediately.[1]
    

Module 3: Aromatic Defluorination ( & Ipso-Substitution)

The Issue

User Report: "I am nitrating a fluoropyridine. The fluorine is gone, and I see a hydroxyl or methoxy group in its place."

The Mechanism: Proton-Activated Nucleophilic Attack

In strong acids, the nitrogen of a pyridine or purine ring is protonated.[1] This dramatically lowers the LUMO energy of the ring, making the carbon attached to the fluorine highly electrophilic.[1] Even weak nucleophiles (like water or bisulfate anion in

Reactivity Order (Defluorination Risk):

Module 4: Experimental Stability Protocol

Do not guess. Validate stability before committing precious intermediate material.[1][2]

Standard Operating Procedure (SOP-F-05)

Objective: Determine stability of Compound X in Acid Y.

  • Preparation: Dissolve 5 mg of Compound X in 0.5 mL of deuterated solvent compatible with the acid (e.g.,

    
     for TFA, or neat 
    
    
    for sulfuric acid tests).
  • Internal Standard: Add

    
    -trifluorotoluene (TFT) as an internal standard (inert in most non-superacids).
    
  • Acid Addition: Add 2-5 equivalents of the acid.

  • Monitoring:

    • T=0 min: Acquire

      
       NMR (unprotonated baseline).
      
    • T=1 hr: Acquire

      
       NMR. Look for:
      
      • Shift in chemical shift (indicates protonation).

      • New peak at -120 to -180 ppm: Indicates free HF or fluoride anion.[1]

      • Loss of integration relative to TFT standard.[1]

Data Interpretation Table

NMR Observation
DiagnosisRecommendation
Signal broadens / shifts downfield Reversible protonation (Salt formation).Stable. Proceed with reaction. Neutralize carefully.
New singlet at -150 ppm Free HF generation.[1]Unstable. Stop. C-F bond is cleaving.[1][3][4][5][6][7][8]
Signal disappears, no new F peaks Volatile species formed (e.g.,

).
Catastrophic Failure. Redesign route.
New peaks (complex multiplet) Polymerization/Scrambling.Unstable. Cation-mediated rearrangement.[1]

References

  • Hydrolysis of Trifluoromethyl Groups: Dalmases, P. et al. "Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group."[1][9][10] RSC Advances, 2022, 12, 7103-7114.[1] [7]

  • Defluorination of Heterocycles: Sun, G. et al. "Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media."[1] Beilstein Journal of Organic Chemistry, 2006.[1] [Source: Beilstein J. Org.[1] Chem.]([Link])

  • C-F Bond Activation Review: Kuehnel, M.F. et al. "Main-Group Lewis Acids for C–F Bond Activation."[1][11] ACS Catalysis, 2019.[1]

  • General Stability Data: Meanwell, N.A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1]

optimizing solvent conditions for Boc protection of amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Amine Protection

Status: Operational Operator: Senior Application Scientist Topic: Solvent Optimization for tert-Butyloxycarbonyl (Boc) Protection

Module 1: The Solvent Selection Matrix

Core Logic: Solvent choice in Boc protection is not merely about solubility; it dictates reaction kinetics, byproduct management, and workup efficiency. While Dichloromethane (DCM) is the historical standard, it is often kinetically inferior to protic solvents for specific substrates.

Comparative Solvent Performance Data

The following table synthesizes kinetic data and processing parameters for common solvent systems.

Solvent SystemReaction Rate (Primary Amines)Reaction Rate (Anilines)Solubility ProfileGreen ScoreWorkup Complexity
DCM / TEA Standard (Baseline)SlowExcellent for lipophilic aminesLow (Toxic)Low (Evaporation)
MeOH or EtOH Accelerated (10-70x) Fast (Primary only)Good for polar substratesHighLow (Evaporation)
THF / Water ModerateSlowExcellent for Amino Acids/SaltsModerateMedium (Extraction req.)
Water (Neat) Moderate (Biphasic)ModerateVariable (Surfactant effect)Very HighMedium (Filtration/Ext.)
Toluene SlowVery SlowGood for scale-up (High BP)LowHigh (High BP)

Technical Insight: The acceleration observed in alcohols (MeOH/EtOH) is driven by electrophilic activation . The solvent acts as a dual hydrogen-bond donor, bridging the amine proton and the Boc anhydride carbonyl, stabilizing the transition state.[1] This effect is lost in aprotic solvents like DCM or THF.

Module 2: Mechanistic Workflow & Decision Logic

Visualization 1: Solvent Selection Decision Tree

Use this logic flow to determine the optimal solvent based on your substrate's physical properties.

SolventSelection Start Start: Analyze Substrate Solubility Is Substrate Water Soluble? (e.g., Amino Acid, Salt) Start->Solubility Nucleophilicity Is it an Aromatic Amine? (Aniline/Electron Deficient) Solubility->Nucleophilicity No (Lipophilic) AqSystem Use Dioxane/H2O or THF/H2O Base: NaOH or Na2CO3 Solubility->AqSystem Yes GreenReq Is Green Chemistry Required? Nucleophilicity->GreenReq No (Aliphatic) Reflux Reflux in EtOH or Neat (Solvent Free) Nucleophilicity->Reflux Yes (Low Reactivity) AlcoholSystem Use MeOH or EtOH (Catalyst Free) GreenReq->AlcoholSystem Yes DCMSystem Standard: DCM + TEA (Add DMAP if slow) GreenReq->DCMSystem No

Caption: Logical framework for selecting reaction media based on substrate solubility and nucleophilicity.

Module 3: Optimized Experimental Protocols

Protocol A: The "Green Speed" Method (Alcohols)

Best for: Primary aliphatic amines, non-hindered anilines. Why: Leverages H-bond activation for rapid conversion without exogenous base.

  • Dissolution: Dissolve amine (1.0 equiv) in Methanol or Ethanol (approx. 2-5 mL/mmol).

    • Note: If solubility is poor, mild heating (40°C) is permissible.

  • Addition: Add

    
     (1.1 - 1.2 equiv) in one portion.
    
    • Evolution:[1][2][3]

      
       gas will evolve; ensure the vessel is vented (do not seal tightly).
      
  • Monitoring: Stir at Room Temperature (RT).

    • Checkpoint: Primary amines typically finish in <30 mins. Anilines may require 2-4 hours.[1]

  • Workup: Evaporate solvent under reduced pressure.

    • Purification: The residue is often pure. If

      
       remains, add N,N-dimethylethylenediamine (0.1 equiv) to scavenge, stir 15 min, then wash with dilute HCl.
      
Protocol B: The "Universal Aqueous" Method

Best for: Amino acids, zwitterions, and salts (HCl salts of amines). Why: Maintains the amine in a nucleophilic (deprotonated) state while keeping


 in solution.
  • Preparation: Dissolve substrate (1.0 equiv) in THF/Water (1:1 v/v).

  • pH Adjustment: Add NaOH (2.0 equiv if salt, 1.1 equiv if free base) or

    
     .
    
    • Critical: Maintain pH ~9-10. Too high (>12) hydrolyzes

      
      ; too low (<8) protonates the amine.
      
  • Reaction: Add

    
     (1.2 - 1.5 equiv) dissolved in a minimal amount of THF. Stir at RT for 4-12 hours.
    
  • Workup:

    • Acidify carefully to pH 2-3 with 1M HCl (if product is carboxylic acid).

    • Extract with Ethyl Acetate (3x).

    • Dry organic layer (

      
      ) and concentrate.[4][5]
      

Module 4: Troubleshooting & FAQs (The Help Desk)

Q1: My reaction with an aniline is stalling in DCM. Adding more base isn't helping.[1]

Diagnosis: Steric hindrance and low nucleophilicity.[2] Solution: Switch solvents. DCM does not stabilize the transition state for weak nucleophiles.

  • Action: Evaporate the DCM. Redissolve in Ethanol or Methanol . The protic solvent will activate the

    
     carbonyl via hydrogen bonding. If still slow, heat to reflux (60-70°C).
    
  • Reference: See Vilaivan (2006) regarding the acceleration of aniline protection in alcohols.[1]

Q2: The product is an oil/gum, but it should be a solid. Is it impure?

Diagnosis: This is often a "false positive" for impurity.

  • Rotamers: N-Boc compounds often exist as s-cis and s-trans rotamers, causing NMR signals to appear broad or split, mimicking impurities. Run NMR at elevated temperature (50°C) to coalesce peaks.

  • Residual

    
    -Butanol:  The byproduct of the reaction is 
    
    
    
    -butanol (
    
    
    -BuOH). It has a high melting point (25°C) but can form persistent oils with products.
  • Action: Co-evaporate with hexanes or pentane 3 times to remove trapped

    
    -BuOH.
    
Q3: I am protecting a diamine, but I am getting the di-Boc product. How do I get mono-Boc?

Diagnosis: Statistical distribution favors di-Boc if stoichiometry is 1:1 in a homogeneous fast solvent.

  • Action:

    • Dilution: High dilution favors mono-protection.

    • Slow Addition: Add

      
       (0.9 equiv) dropwise over 1 hour.
      
    • Solvent Switch: Use Dioxane/Water without phase transfer catalyst. The mono-Boc product often precipitates out of the aqueous phase, preventing the second reaction.

Visualization 2: The "Alcohol Acceleration" Mechanism

Why switching to Methanol fixes stalling reactions.

Mechanism Reactants Amine + Boc2O TS_DCM Transition State (DCM) High Energy No Stabilization Reactants->TS_DCM Slow Path TS_MeOH Transition State (MeOH) Stabilized by H-Bond Bridge (6-Membered Cyclic System) Reactants->TS_MeOH Fast Path Product N-Boc Amine TS_DCM->Product TS_MeOH->Product

Caption: Mechanistic comparison showing how protic solvents lower activation energy via H-bond bridging.

References

  • Vilaivan, T. (2006).[1] A simple and efficient method for Boc protection of amines using alcohols as solvents.[1][6] Tetrahedron Letters, 47(38), 6739-6742.

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[6] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(8), 2743-2748.

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006).[6] Iodine-catalyzed N-tert-butyloxycarbonylation of amines. The Journal of Organic Chemistry, 71(21), 8283-8286.

Sources

troubleshooting low conversion in N-Boc protection reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-Boc protection reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of amine protection. The tert-butyloxycarbonyl (Boc) group is one of the most vital tools in modern organic synthesis, prized for its stability and mild removal conditions.[1][2] However, achieving high conversion and purity can be challenging. This guide is structured to address the specific issues you may encounter, moving beyond simple protocols to explain the underlying chemistry and logic of your experimental choices.

Troubleshooting Guide: Low Conversion & Side Reactions

This section addresses the most common issues encountered during N-Boc protection, offering a systematic approach to diagnosis and resolution.

Issue 1: Low to No Product Formation

You've set up your reaction, stirred for hours, and your TLC or LC-MS analysis shows mostly starting material. What's going on?

Question: I've added Boc-anhydride to my amine, but the reaction isn't starting. What are the primary causes?

Answer: This issue typically points to one of three areas: the nucleophilicity of your amine, the integrity of your reagents, or suboptimal reaction conditions.

  • Substrate Reactivity (The Amine):

    • Cause: The lone pair on your nitrogen might not be available for reaction. This is common in electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines (e.g., secondary amines with bulky substituents). The nucleophilic attack on the Boc anhydride is the crucial first step, and if the amine is a poor nucleophile, the reaction will be sluggish or fail.[3]

    • Solution:

      • Increase Temperature: For less reactive amines, gentle heating (e.g., 40-55°C) can provide the necessary activation energy.[4]

      • Add a Catalyst: 4-(Dimethylamino)pyridine (DMAP) is an excellent nucleophilic catalyst that can significantly accelerate the reaction, especially for hindered or deactivated amines. It works by reacting with Boc anhydride to form a more reactive intermediate.

      • Solvent Choice: Switching to a more polar aprotic solvent like DMF or acetonitrile can sometimes enhance reactivity.[4]

  • Reagent Quality (The Boc Anhydride):

    • Cause: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. It can hydrolyze to tert-butanol and carbon dioxide, rendering it inactive.

    • Solution:

      • Use Fresh Reagent: If in doubt, use a freshly opened bottle of (Boc)₂O.

      • Check for Purity: The reagent should be a low-melting solid or a clear, colorless liquid. If it appears discolored or has an unusual consistency, it may be compromised.

  • Reaction Conditions:

    • Cause: Inadequate mixing or poor solubility of the starting amine can prevent the reactants from interacting. Some amine salts, for instance, are insoluble in common organic solvents like THF or DCM.

    • Solution:

      • Ensure Solubility: If your amine starting material is an HCl or HBr salt, it must be neutralized first by adding a base like triethylamine (TEA) or sodium bicarbonate to generate the free, soluble amine.

      • Solvent System: For highly polar or water-soluble amines, a biphasic system (e.g., dioxane/water, THF/water) with a base like NaOH or NaHCO₃ can be very effective.[1][4] A water/methanol/triethylamine mixture has also been reported to be effective for increasing the solubility of unprotected amines.

Issue 2: Incomplete Conversion (Stalled Reaction)

Your reaction starts well, but stalls at 50-70% conversion, even after extended reaction times.

Question: My reaction has stalled and won't go to completion. Why is this happening?

Answer: A stalled reaction often indicates an issue with stoichiometry or a pH change in the reaction medium.

  • Stoichiometry:

    • Cause: While a 1:1 stoichiometry is theoretical, it's common to use a slight excess of (Boc)₂O (1.1-1.5 equivalents) to drive the reaction to completion.[1] If your (Boc)₂O has partially degraded or if there are competitive side reactions, the limiting reagent may be consumed before all the amine has reacted.

    • Solution: Add another portion of (Boc)₂O (e.g., 0.2-0.3 equivalents) and monitor the reaction for another few hours.

  • pH and Base:

    • Cause: The reaction between an amine and (Boc)₂O generates tert-butoxycarboxylic acid, which is unstable and decomposes to tert-butanol and CO₂.[5] It also produces a proton. While a base is not strictly required for the mechanism, its absence can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[3][6]

    • Solution:

      • Add a Base: The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is highly recommended to scavenge the proton produced.[7] Typically, 1.1-1.5 equivalents of base are used.[4]

      • Check pH: If using an aqueous system, ensure the pH remains basic (pH 8-10) throughout the reaction.

Workflow for Troubleshooting Low Conversion

Here is a visual guide to systematically diagnose and solve low conversion issues.

G start Low Conversion Observed check_amine Assess Amine Reactivity (Sterics/Electronics) start->check_amine check_reagents Verify (Boc)₂O Quality start->check_reagents check_conditions Review Reaction Conditions (Solubility/Base) start->check_conditions increase_temp Increase Temperature (40-55°C) check_amine->increase_temp If unreactive add_catalyst Add Catalyst (e.g., DMAP) check_amine->add_catalyst If unreactive change_solvent Change Solvent (e.g., DMF) check_amine->change_solvent If unreactive use_fresh_boc Use Fresh (Boc)₂O check_reagents->use_fresh_boc If questionable ensure_base Add Stoichiometric Base (TEA, NaHCO₃) check_conditions->ensure_base If suboptimal improve_solubility Modify Solvent System (e.g., THF/H₂O) check_conditions->improve_solubility If suboptimal add_more_boc Reaction Stalled? Add More (Boc)₂O increase_temp->add_more_boc add_catalyst->add_more_boc change_solvent->add_more_boc use_fresh_boc->add_more_boc ensure_base->add_more_boc improve_solubility->add_more_boc add_more_boc->increase_temp If still stalled

Caption: A systematic workflow for troubleshooting low conversion in N-Boc protection reactions.

Frequently Asked Questions (FAQs)

Q1: Do I always need to use a base for Boc protection?

No, a base is not mechanistically essential.[8] The amine itself can act as the base. However, this consumes a second equivalent of your valuable starting material. Using an inexpensive external base like TEA or NaHCO₃ is more atom-economical and prevents the buildup of amine salt, which can stall the reaction or cause solubility issues.[7]

Q2: What is the difference between using TEA and DMAP?

TEA (Triethylamine) is a standard, non-nucleophilic base used to scavenge acid produced during the reaction. DMAP (4-Dimethylaminopyridine) is a nucleophilic catalyst. It reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate, which is then attacked by the amine. DMAP is much more potent and is used in catalytic amounts (0.05-0.2 equiv) alongside a stoichiometric base like TEA. It is particularly useful for protecting hindered or electron-poor amines.

Q3: My product seems to have two Boc groups (di-Boc). How can I avoid this?

The formation of N,N-di-Boc derivatives can occur with primary amines under certain conditions, particularly with a large excess of (Boc)₂O and a strong, non-nucleophilic base. While these di-Boc species are sometimes useful, they are often undesired side products.[9] To avoid this:

  • Use a stoichiometric amount of (Boc)₂O (1.05-1.2 equivalents).

  • Avoid overly harsh conditions or prolonged reaction times.

  • Running the reaction in water can suppress the formation of di-Boc byproducts.[10]

Q4: Can I protect an amine in the presence of an alcohol?

Yes. Amines are significantly more nucleophilic than alcohols, so selective N-protection is generally straightforward.[3] Under standard conditions ((Boc)₂O, base, room temperature), the amine will react preferentially. O-Boc formation on alcohols typically requires more forcing conditions or specific catalysts.

Protocols & Methodologies

General Protocol for N-Boc Protection of a Primary Amine

This protocol is a robust starting point for most primary and secondary amines.

  • Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a 1:1 mixture of THF/water) to a concentration of 0.1-0.5 M.

  • Base Addition: Add triethylamine (1.5 equiv) to the solution and stir for 5 minutes at room temperature. For aqueous systems, sodium bicarbonate (2.0 equiv) is a good alternative.[4]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control any exotherm, especially on a larger scale.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Work-up:

    • Quench the reaction with water.

    • If using an organic solvent, separate the organic layer. Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by column chromatography or recrystallization.

Small-Scale Test Reaction for Optimization

Before committing a large amount of valuable material, run a small-scale test (10-20 mg of amine) to find the optimal conditions. Use the general protocol above and consider the variables in the table below.

ParameterStandard ConditionAlternative for Difficult SubstratesRationale
Solvent DCM, THFAcetonitrile, Dioxane, THF/H₂OMatch solvent polarity to substrate solubility.[4]
Base TEA, NaHCO₃DMAP (catalytic) + TEADMAP accelerates reactions for hindered or deactivated amines.
Equiv. (Boc)₂O 1.1 - 1.21.5 - 2.0A larger excess can help drive sluggish reactions to completion.
Temperature 0 °C to RTRT to 55 °CIncreased temperature provides activation energy for less reactive amines.

Mechanistic Overview

Understanding the reaction mechanism is key to effective troubleshooting. The process involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products & Byproducts Amine R-NH₂ Intermediate [R-NH₂⁺-C(O)O(Boc)]⁻O-Boc Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts Leaving Group Decomposition BaseH Base-H⁺ Intermediate->BaseH Base Base: Base->Intermediate

Caption: Mechanism of N-Boc protection using (Boc)₂O and a base.

The leaving group, a mixed carbonate, is unstable and readily decomposes into carbon dioxide and a tert-butoxide anion, which is then protonated by the newly acylated amine or an external acid scavenger.[3][5] This decomposition is thermodynamically favorable and helps drive the reaction to completion.[3]

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Mambanda, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10135. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]

  • Amine Boc protection-Mechanism and Reaction Setup. (2022, August 13). YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal, 26(72), 17358-17370. Available at: [Link]

  • Albericio, F., et al. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(33), 5433-5448. Available at: [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Cant, F., & Rincón, J. A. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(5), 1476-1482. Available at: [Link]

  • D'Andrea, S. V., & Freeman, J. P. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3216-3218. Available at: [Link]

Sources

Technical Support Center: Navigating the Removal of Residual TFA After Boc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for a critical step in peptide synthesis and the chemistry of amine-containing molecules: the removal of residual trifluoroacetic acid (TFA) following the deprotection of tert-butyloxycarbonyl (Boc) groups. Here, you will find practical, field-tested advice, detailed troubleshooting protocols, and a comprehensive exploration of the underlying chemical principles to empower you to overcome common challenges and ensure the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual TFA after Boc deprotection?

Residual trifluoroacetic acid, a strong acid (pKa ≈ 0.5) commonly used for Boc deprotection, can be detrimental to your subsequent experimental steps for several key reasons:

  • Interference with Biological Assays: Even trace amounts of TFA can significantly alter the pH of your assay medium, potentially denaturing proteins, inhibiting enzyme activity, or affecting cell viability and proliferation. This can lead to misleading or false-negative results.[1][2]

  • Alteration of Physicochemical Properties: TFA can exist as a counterion to the newly deprotected amine, forming a trifluoroacetate salt.[3][4] This can change the solubility, conformation, and overall mass of your compound, impacting its biological activity and characterization.[1]

  • Complications in Subsequent Reactions: The acidic nature of TFA can interfere with pH-sensitive downstream reactions, such as peptide couplings, which often require basic conditions for optimal efficiency.[5] Residual TFA will neutralize the bases used, making stoichiometry control difficult.[5]

  • Analytical Interference: In analytical techniques like mass spectrometry, TFA is known to cause ion suppression, leading to reduced sensitivity.[6] In NMR spectroscopy, the TFA signal can overlap with signals from your compound of interest, complicating spectral interpretation.

Q2: I've evaporated my solvent and pulled a high vacuum for hours, but I still suspect TFA is present. Why?

While TFA is volatile (boiling point ~72°C), it can form a stable ammonium trifluoroacetate salt with the deprotected amine.[5] This salt is often a non-volatile oil or solid that cannot be effectively removed by simple evaporation or high vacuum alone.[5][7] The persistent acidity in your sample is a strong indicator of this salt formation.

Q3: What are the primary methods for removing residual TFA?

There are several effective methods, and the best choice depends on the properties of your compound, the scale of your reaction, and the requirements of your downstream application. The most common techniques include:

  • Azeotropic Distillation (Co-evaporation): Repeatedly adding and removing a solvent that forms an azeotrope with TFA.[8]

  • Precipitation/Trituration: Precipitating the product from a solvent in which the TFA salt is soluble but the free base or a different salt form is not.[9]

  • Liquid-Liquid Extraction: Neutralizing the TFA and extracting the free amine into an organic solvent.[10]

  • Ion-Exchange Chromatography: Replacing the trifluoroacetate counterion with another, more benign counterion.[1][4]

  • Counterion Exchange with a Stronger Acid: Displacing TFA with a stronger acid like HCl, followed by lyophilization.[3][4]

Q4: Can residual TFA be toxic in my in vivo studies?

Yes, this is a significant concern. While TFA is used extensively in synthesis, its introduction into biological systems should be minimized. As a strong acid, it can cause corrosive injuries upon direct contact.[11] Although systemic toxicity from trace amounts is not well-documented in all scenarios, it is best practice to remove it to avoid confounding factors and potential toxicity.[1][11][12]

Troubleshooting Guides: From Problem to Protocol

This section provides a deeper dive into common issues encountered during TFA removal, offering explanations and actionable protocols to resolve them.

Issue 1: Incomplete TFA Removal After Evaporation

The Underlying Chemistry: As mentioned in the FAQs, the formation of a stable trifluoroacetate salt with your deprotected amine is the primary reason for the failure of simple evaporation. The strong ionic interaction between the trifluoroacetate anion and the protonated amine results in a low-volatility salt.

Visualizing the Problem:

Boc_Deprotection_and_TFA_Salt cluster_0 Boc Deprotection cluster_1 Products Boc_Amine R-NH-Boc Deprotection Deprotection Reaction Boc_Amine->Deprotection TFA CF3COOH (TFA) TFA->Deprotection Amine_Salt R-NH3+  -OOCCF3 (Ammonium Trifluoroacetate Salt) Deprotection->Amine_Salt Forms stable salt Side_Products Isobutylene + CO2 Deprotection->Side_Products

Caption: Boc deprotection with TFA yields the desired amine as a stable trifluoroacetate salt.

Solutions for Incomplete TFA Removal
Method 1: Azeotropic Distillation with Toluene

Principle: Toluene forms a low-boiling azeotrope with TFA, facilitating its removal during rotary evaporation. This method is particularly useful for compounds soluble in organic solvents.

Step-by-Step Protocol:

  • After the initial evaporation of the reaction solvent (e.g., DCM), add a volume of toluene to the flask sufficient to dissolve the residue.

  • Concentrate the solution to dryness using a rotary evaporator.

  • Repeat this process 2-3 times.[8] The absence of the characteristic sharp odor of TFA is a good initial indicator of its removal.

Method 2: Basic Wash (Liquid-Liquid Extraction)

Principle: This method involves neutralizing the trifluoroacetate salt with a mild aqueous base to generate the free amine, which can then be extracted into an organic solvent. This is suitable for organic-soluble and water-insoluble amines.

Step-by-Step Protocol:

  • Dissolve the crude product (the trifluoroacetate salt) in an appropriate organic solvent like ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the aqueous layer is basic (check with pH paper).[10] Be cautious with bicarbonate as it will generate CO₂ gas; vent the funnel frequently.

  • Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

Issue 2: Product is Water-Soluble (e.g., Peptides), Making Extraction Impractical

The Challenge: Many biomolecules, especially short peptides, are highly polar and soluble in water, precluding the use of standard liquid-liquid extraction techniques.

Visualizing the Workflow for Water-Soluble Compounds:

TFA_Removal_Water_Soluble cluster_ion_exchange Ion-Exchange Chromatography cluster_hcl_exchange HCl Exchange & Lyophilization start Peptide-TFA Salt in Water prep_resin Prepare Anion Exchange Resin (Acetate form) start->prep_resin add_hcl Add 100 mM HCl (final conc. 2-10 mM) start->add_hcl load_sample Load Peptide-TFA Solution prep_resin->load_sample wash Wash with Water load_sample->wash elute Elute with Acetic Acid wash->elute lyophilize_ie Lyophilize elute->lyophilize_ie final_product_ie Peptide-Acetate Salt lyophilize_ie->final_product_ie freeze Freeze (e.g., Liquid N2) add_hcl->freeze lyophilize_hcl Lyophilize Overnight freeze->lyophilize_hcl repeat Repeat 2-3 times lyophilize_hcl->repeat repeat->add_hcl Redissolve in HCl final_product_hcl Peptide-HCl Salt repeat->final_product_hcl Final Cycle

Caption: Workflows for removing TFA from water-soluble peptides.

Solutions for Water-Soluble Compounds
Method 3: Counterion Exchange via Lyophilization with HCl

Principle: This widely used method for peptides involves displacing the weaker trifluoroacetic acid with a stronger, volatile acid like hydrochloric acid (HCl, pKa ≈ -7).[4] Subsequent lyophilization removes the excess HCl and water, leaving the peptide as its hydrochloride salt.[3]

Step-by-Step Protocol:

  • Dissolve the peptide-TFA salt in distilled water (e.g., at 1 mg/mL).[3]

  • Add a stock solution of 100 mM HCl to achieve a final HCl concentration between 2 mM and 10 mM.[2][3]

  • Allow the solution to stand for at least one minute at room temperature.[3]

  • Freeze the solution rapidly using liquid nitrogen or a -80°C freezer.[3]

  • Lyophilize the sample overnight until all liquid is removed.[3]

  • To ensure complete exchange, repeat steps 1-5 at least two more times.[3] After the final lyophilization, the peptide is obtained as the hydrochloride salt.

Method 4: Ion-Exchange Chromatography

Principle: This technique uses a basic ion-exchange resin to capture the trifluoroacetate anion, allowing the protonated amine (now associated with a different counterion from the resin, like acetate or chloride) to be collected.[1][4]

Step-by-Step Protocol (Acetate Exchange):

  • Resin Preparation: Select a suitable anion-exchange resin. Wash the resin thoroughly with a 1 M solution of sodium acetate, followed by extensive washing with deionized water to remove any excess acetate.[1]

  • Sample Loading: Dissolve the peptide-TFA salt in deionized water and load it onto the prepared resin column.[1]

  • Elution: Elute the column with deionized water. The peptide, now as an acetate salt, will elute, while the trifluoroacetate remains bound to the resin.[1]

  • Collection & Lyophilization: Collect the fractions containing your peptide (monitor with UV absorbance or another suitable method) and lyophilize to obtain the solid peptide acetate salt.[1]

Issue 3: Formation of Side Products During Deprotection

The Underlying Chemistry: The Boc deprotection reaction generates a reactive tert-butyl cation. This carbocation can be captured by nucleophilic side chains in amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to unwanted alkylation and the appearance of unexpected peaks in your analytical data.[13]

Solution: Use of Scavengers

Principle: Scavengers are nucleophilic reagents added to the deprotection cocktail to trap the tert-butyl cation before it can react with your molecule of interest.

Common Scavengers and Their Applications:

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) Trp, general carbocation scavenger1-5% (v/v)Highly effective at reducing the carbocation and preventing alkylation.
Water Trp1-5% (v/v)Traps the carbocation to form tert-butanol.
Dithiothreitol (DTT) or Ethanedithiol (EDT) Met, Cys1-5% (v/v)Protects sulfur-containing amino acids from oxidation and alkylation.
Anisole Tyr, Trp1-5% (v/v)An aromatic scavenger that readily undergoes Friedel-Crafts alkylation.

Protocol Modification:

When preparing your deprotection solution (e.g., 50% TFA in DCM), simply add the appropriate scavenger or a cocktail of scavengers directly to the mixture before adding it to your Boc-protected compound.[13]

Method Comparison Summary

MethodBest ForAdvantagesDisadvantages
Azeotropic Distillation Organic-soluble, non-volatile compounds.Simple, requires standard lab equipment.May not be completely effective for stubborn salts; not for volatile compounds.
Basic Wash (Extraction) Organic-soluble, water-insoluble amines.Effectively removes TFA and provides the free amine.Not suitable for water-soluble compounds; risk of emulsion formation.
HCl Exchange & Lyophilization Water-soluble compounds, especially peptides.Highly effective; yields a well-defined salt form.[3]Requires a lyophilizer; is a multi-day process.[3]
Ion-Exchange Chromatography Water-soluble compounds where a specific counterion is desired.Can swap TFA for a variety of counterions (acetate, chloride, etc.).[4]Can be lower-yielding due to non-specific binding; requires specialized resins.
Precipitation/Trituration Compounds that can be selectively precipitated.Can be a quick and effective purification step.Yield can be variable; not all compounds will precipitate cleanly.[7]

References

  • TFA Removal from Reaction. (2017). ResearchGate. [Link]

  • How to remove peptide TFA salt? LifeTein. [Link]

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. (2007). Toxic Docs. [Link]

  • How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. (2021). Quora. [Link]

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. (2007). PubMed. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]

  • Boc Removals with TFA in Peptide Synthesis. (2013). Reddit. [Link]

  • Supplementary Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • How to remove TFA salt ? (2016). ResearchGate. [Link]

  • The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. (2023). PMC. [Link]

  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? (2017). Chromatography Online. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. (2023). PubMed. [Link]

  • The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). PMC. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the introduction of fluorine into a molecule is a powerful strategy to enhance potency, metabolic stability, and pharmacokinetic profiles. However, these same unique properties present distinct challenges for analytical chemists tasked with accurately determining the purity of these compounds. The high electronegativity and strength of the carbon-fluorine bond can alter chromatographic behavior and spectroscopic signals, demanding carefully chosen and optimized analytical techniques.

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of fluorinated compounds. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

The Gold Standard: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination due to its unique principle: the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for an identical reference standard of the analyte.[1] For fluorinated compounds, ¹⁹F qNMR is particularly powerful. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive and ideal for NMR analysis.

Expertise & Experience: The "Why" Behind the Method

The trustworthiness of a qNMR result hinges on meticulous experimental design. The choices made are not arbitrary; they are deliberate steps to ensure accuracy.

  • The Internal Standard (IS): The selection of an IS is the most critical decision. An ideal IS must have high purity (verified independently, for instance, by ion chromatography), be soluble in the same deuterated solvent as the analyte, and possess a simple ¹⁹F signal that does not overlap with any analyte or impurity signals.[2] Trifluoroacetic acid (TFA) is a common choice due to its sharp singlet signal in a relatively clear spectral region (~ -75 ppm) and good solubility in solvents like DMSO-d₆.[3] This choice ensures that the reference signal is distinct and can be integrated cleanly.

  • Full Spin-Lattice Relaxation: For the signal area to be truly proportional to the number of nuclei, the nuclei must fully relax back to their equilibrium state between pulses. This is controlled by the relaxation delay (D1). The D1 delay must be set to at least 7 times the longest spin-lattice relaxation time (T₁) of any nucleus being quantified (both analyte and standard). While determining T₁ via an inversion-recovery experiment is rigorous, setting a conservative D1 of 30-60 seconds is often sufficient for many small molecules. Skipping this step is a common source of error, leading to underestimated purity values.

  • Proton Decoupling: Fluorine nuclei couple with neighboring protons, which splits the ¹⁹F signal into complex multiplets. While structurally informative, this complicates integration for quantification. Applying proton decoupling during acquisition collapses these multiplets into sharp singlets, simplifying the spectrum and dramatically improving the accuracy and precision of the integration.[3]

Experimental Protocol: ¹⁹F qNMR Purity Assay
  • Preparation of the Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 25 mg of a high-purity internal standard (e.g., TFA, purity confirmed via an orthogonal method) into a volumetric flask.[3]

    • Dissolve in a known volume (e.g., 2.0 mL) of an appropriate deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the fluorinated analyte into a clean vial.

    • Add a precise volume (e.g., 600 µL) of the deuterated solvent.

    • Add a precise volume (e.g., 100 µL) of the IS stock solution to the vial.

    • Vortex until fully dissolved.

    • Transfer the final solution to a 5 mm NMR tube.

  • NMR Data Acquisition (Example on a 400 MHz Spectrometer):

    • Acquire a ¹⁹F NMR spectrum with proton decoupling.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 s (or 7x the longest T₁)

      • Acquisition Time (AQ): ~2-3 s

      • Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio >150:1 for signals to be integrated)

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate the area of the analyte signal (A_smp) and the internal standard signal (A_is).

    • Calculate the purity of the analyte using the following formula[3]: Purity (%) = (A_smp / A_is) * (N_is / N_smp) * (M_smp / M_is) * (W_is / W_smp) * P_is

      • Where: A = Integral Area, N = Number of Fluorine Nuclei, M = Molar Mass, W = Weight, P = Purity of the Internal Standard.

Visualization: ¹⁹F qNMR Workflow

G cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation W_smp Accurately Weigh Analyte (W_smp) Solv Dissolve in known volume of Deuterated Solvent W_smp->Solv W_is Accurately Weigh Internal Standard (W_is) W_is->Solv Mix Combine Analyte and IS in NMR Tube Solv->Mix Acquire Acquire ¹⁹F Spectrum (with Proton Decoupling) - Set D1 >= 7 * T1 - Optimize NS for S/N Mix->Acquire Process Process FID (FT, Phase, Baseline) Acquire->Process Integrate Integrate Analyte (A_smp) & Standard (A_is) Signals Process->Integrate Calculate Calculate Purity using Standard qNMR Equation Integrate->Calculate

Caption: Workflow for purity determination by ¹⁹F qNMR.

The Workhorse: High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, separating the main compound from impurities prior to detection.[4] For fluorinated compounds, coupling HPLC with both UV and Mass Spectrometry (MS) detectors provides a robust, orthogonal system. UV detection offers excellent quantitation for chromophoric compounds, while MS provides mass information for peak identification and confirmation, even for impurities that co-elute or lack a chromophore.[5]

Expertise & Experience: The "Why" Behind the Method

A reliable HPLC method for fluorinated compounds requires anticipating and mitigating specific challenges.

  • Orthogonal Detection (UV & MS): Relying on a single detector is a risk. An impurity might not have a UV chromophore but will be detected by MS. Conversely, an isomer might have an identical mass but a different retention time and UV response. Using both provides a more complete impurity profile.[5]

  • Column Selection: While standard C18 columns are often the first choice, the unique polarity of highly fluorinated compounds can lead to poor retention or peak shape. Fluorinated stationary phases (e.g., F5 or PFP) offer alternative selectivity through dipole-dipole and π-π interactions, which can be crucial for resolving closely related fluorinated impurities.[4]

  • The Hidden Contamination Problem: A significant and often overlooked issue is background contamination from the HPLC system itself. Many systems use polytetrafluoroethylene (PTFE) tubing and solvent frits. Over time, trace levels of per- and polyfluoroalkyl substances (PFAS) can leach from these components, especially with aggressive mobile phases, leading to artifact peaks in the chromatogram.[6]

  • A Self-Validating Solution: To combat this, a "delay column" (also known as an isolator or trap column) can be installed between the pump/mixer and the injector.[7] This column traps contaminants leaching from the system components. When a sample is injected, the analytes pass directly to the analytical column, while the system-derived contaminants are retained on the delay column and elute much later, effectively separating them from the true sample peaks. This is an essential, self-validating step for trace analysis of fluorinated compounds.[6]

Experimental Protocol: HPLC-UV/MS Purity Assay
  • System Preparation:

    • Install a delay column between the solvent mixer and the injector to mitigate background contamination.[7]

    • Use PEEK tubing where possible for solvent lines.[6]

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).

    • Filter and degas all mobile phases.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.

    • Prepare a working solution for analysis at ~0.1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • UV Detection: 254 nm (or λmax of the compound)

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • MS Conditions (Example ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Analysis:

    • Integrate all peaks in the UV chromatogram.

    • Calculate purity by area percent: (Area_main_peak / Total_Area_all_peaks) * 100%.

    • Use the MS data to confirm the mass of the main peak and identify the masses of impurity peaks to aid in their structural elucidation.

Visualization: HPLC-UV/MS Workflow

G cluster_lc Liquid Chromatography System cluster_detect Orthogonal Detection cluster_data Data Analysis Pump Solvent Pumps & Mixer DelayCol Delay Column (Trap for System PFAS) Pump->DelayCol Injector Autosampler/ Injector DelayCol->Injector AnalytCol Analytical Column (e.g., C18 or F5) Injector->AnalytCol UV UV Detector AnalytCol->UV MS Mass Spectrometer UV->MS UV_Data Quantify by UV Area % UV->UV_Data MS_Data Identify Peaks by Mass (m/z) MS->MS_Data Result Combined Purity & Impurity Profile UV_Data->Result MS_Data->Result Sample Prepared Sample Sample->Injector G cluster_gc Gas Chromatography System cluster_ms Mass Spectrometry cluster_data Data Analysis Injector GC Inlet (Vaporization) Column Capillary Column (Separation) Injector->Column IonSource Ion Source (e.g., EI) Column->IonSource Analyzer Mass Analyzer IonSource->Analyzer Detector Detector Analyzer->Detector TIC Generate Total Ion Chromatogram (TIC) Detector->TIC Spectra Extract Mass Spectra for each Peak TIC->Spectra Quantify Quantify by TIC Area % TIC->Quantify Identify Identify by Library Matching / Fragmentation Spectra->Identify Result Purity & Impurity Identification Identify->Result Quantify->Result Sample Volatile Sample in Solvent Sample->Injector

Sources

Comparative Guide: Binding Affinity & Structural Advantages of Cyclobutane-Containing Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of cyclobutane-containing small molecule inhibitors, focusing on how the structural rigidity of the cyclobutane ring influences binding affinity (


, 

) and selectivity compared to flexible or alternative cyclic analogs.

Executive Summary

The incorporation of a cyclobutane ring into small molecule inhibitors is a strategic medicinal chemistry tactic used to restrict conformation, reduce the entropic penalty of binding, and improve metabolic stability.[1] This guide compares the performance of cyclobutane-containing drugs (e.g., Abrocitinib , Lobucavir ) against their flexible or non-cyclobutane counterparts.

Key Findings:

  • Entropy-Enthalpy Compensation: Cyclobutane analogs typically exhibit a lower entropic penalty (

    
    ) upon binding compared to flexible alkyl chains, often resulting in 10-100x improvements in potency.
    
  • Selectivity: In JAK1 inhibitors (e.g., Abrocitinib), the cis-1,3-cyclobutane linker provides the precise vector alignment required for isoform selectivity, which flexible linkers fail to maintain.

  • Bioisosterism: The cyclobutane ring acts as a superior bioisostere to the gem-dimethyl group, offering reduced steric clash and improved lipophilicity without the metabolic liability of open chains.

Scientific Rationale: The "Cyclobutane Advantage"

Conformational Restriction & Entropy

The primary driver for high-affinity binding in cyclobutane analogs is the reduction of conformational entropy loss .

  • Flexible Ligands: Must "freeze" rotatable bonds to fit the binding pocket, paying a high entropic cost (

    
    ).
    
  • Cyclobutane Ligands: Pre-organized in a "puckered" conformation (

    
    30° dihedral angle).[2] This pre-organization means the ligand is energetically primed for binding, effectively "paying" the entropy cost during synthesis rather than during the binding event.
    
The Puckered Conformation

Unlike planar aromatic rings or chair-form cyclohexanes, cyclobutane adopts a unique butterfly (puckered) shape. This allows for:

  • Vectorial Positioning: Precise orientation of pharmacophores (e.g., H-bond donors/acceptors) that is unavailable to planar or fully flexible systems.

  • Metabolic Shielding: The ring is metabolically robust compared to linear alkyl chains, which are prone to oxidation.

G Start Flexible Analog (High Entropy) Step1 Cyclization (Synthetic Design) Start->Step1 restrict rotatable bonds Result Cyclobutane Analog (Pre-organized) Step1->Result locks conformation Binding Target Binding (Low Entropy Penalty) Result->Binding u0394G = u0394H - Tu0394S (Minimized Tu0394S loss)

Figure 1: Thermodynamic logic of cyclobutane incorporation. By pre-paying the entropic cost synthetically, the binding free energy (


) becomes more favorable.

Case Study Analysis: Performance Comparison

Case A: JAK1 Inhibition (Abrocitinib vs. Flexible Linkers)

Target: Janus Kinase 1 (JAK1) Structural Feature: cis-1,3-cyclobutane diamine linker.[3]

FeatureAbrocitinib (Cyclobutane)Flexible Analog (Propyl Linker)Impact of Cyclobutane
IC50 (JAK1) 29 nM > 200 nM~7x Potency Increase
Selectivity (JAK1 vs JAK2) > 28-fold < 5-foldCritical for Safety
Binding Mode Rigid "U-shape"Variable / EnsembleLocks pharmacophores into selectivity pocket

Mechanism: The cis-1,3-cyclobutane linker in Abrocitinib orients the amine and sulfonamide groups specifically to interact with the ATP-binding pocket of JAK1 while avoiding steric clashes present in JAK2. Flexible linkers allow the molecule to collapse or extend into non-selective conformations [1][2].

Case B: Antiviral Nucleosides (Lobucavir vs. Flexible Analogs)

Target: Viral DNA Polymerase (HBV/HSV) Structural Feature: Cyclobutane ring replacing the ribose/deoxyribose sugar.[4]

MetricLobucavir (Cyclobutane)Acyclic Analog (e.g., Ganciclovir)Natural Nucleoside (Deoxyguanosine)
Conformation Fixed Puckered Highly FlexibleFlexible (C2'/C3' endo)
Viral DNA Pol Ki Low nM

M range (varies)
N/A (Substrate)
Mechanism Chain TerminatorChain TerminatorSubstrate

Mechanism: The cyclobutane ring of Lobucavir mimics the sugar pucker of a natural deoxynucleoside but is structurally "locked." This allows it to bind tightly to the viral polymerase active site. Unlike acyclic analogs (like Ganciclovir) which require significant entropic freezing to bind, Lobucavir's rigid scaffold leads to high affinity even against resistant strains [3][4].

Experimental Protocol: Measuring Binding Affinity (SPR)

Objective: Determine


 and 

rates for rigid cyclobutane inhibitors vs. flexible analogs using Surface Plasmon Resonance (SPR). Note: Rigid molecules often display faster association (

) and cleaner dissociation phases than flexible ones due to the lack of conformational search steps.
Materials
  • Instrument: Biacore T200 or 8K (Cytiva).

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Biotinylated Target Protein (e.g., JAK1 kinase domain).

  • Analytes: Cyclobutane Inhibitor (Stock 10 mM DMSO).

Step-by-Step Methodology
  • Surface Preparation (Immobilization):

    • Dilute biotinylated protein to 10

      
      g/mL in HBS-P+ buffer.
      
    • Capture on Streptavidin (SA) chip to a density of ~2000 RU (Response Units).

    • Critical: Use a reference channel with biotinylated BSA to subtract non-specific binding.

  • Analyte Preparation (The "Rigid" Advantage):

    • Prepare a 2-fold dilution series of the inhibitor (e.g., 0.1 nM to 100 nM).

    • Buffer: HBS-P+ with 1% DMSO (Must match running buffer exactly to avoid "bulk effect" jumps).

  • Kinetic Injection Cycle:

    • Association: Inject analyte for 60-120 seconds at 30

      
      L/min.
      
    • Dissociation: Switch to buffer flow for 300 seconds.

    • Observation: Cyclobutane analogs typically show a "square wave" or rapid association profile compared to the slower "curved" association of flexible analogs (which undergo induced fit).

  • Data Analysis:

    • Fit data to a 1:1 Langmuir Binding Model .

    • Calculate

      
      .
      
    • Validation:

      
       value should be < 10% of 
      
      
      
      .

SPR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Injection Cycle cluster_2 Phase 3: Analysis Node1 Immobilize Target (SA Chip) Node2 Prepare Dilution Series (0.1 - 100 nM) Node1->Node2 Node3 Association (60s) Measure k_on Node2->Node3 Node4 Dissociation (300s) Measure k_off Node3->Node4 Node5 Fit 1:1 Langmuir Model Node4->Node5 Node6 Compare Kinetics: Rigid vs Flexible Node5->Node6

Figure 2: SPR Kinetic Assay Workflow. Rigid cyclobutane analogs are analyzed for rapid on-rates (


) indicative of pre-organized binding.

References

  • Vazquez, M. L., et al. (2018). "Identification of the Potent and Selective Janus Kinase 1 Inhibitor Abrocitinib (PF-04965842)." Journal of Medicinal Chemistry.

  • Radboud University Repository. (2022). "Cyclobutanes in Small-Molecule Drug Candidates." Review of SAR and binding advantages.

  • Hassan, A. E. A. (2018).[5] "Cyclobutane Derivatives in Drug Discovery." PharmaBlock White Paper.

  • PubChem. (2023). "Lobucavir Compound Summary & Bioactivity." National Library of Medicine.[5]

  • BenchChem. (2025). "Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.